Piperacillin-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H27N5O7S |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[2,3-dioxo-4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1/i1D3,4D2 |
InChI Key |
IVBHGBMCVLDMKU-NQKCGXCASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
what is piperacillin-d5 and its chemical structure
An In-depth Technical Guide to Piperacillin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a deuterated analog of the broad-spectrum antibiotic piperacillin. It covers its chemical structure, mechanism of action, and, most importantly, its critical role as an internal standard in analytical and pharmacokinetic research. This document is intended to be a valuable resource for professionals in drug development and related scientific fields.
Introduction to this compound
This compound is a stable, isotopically labeled form of piperacillin, a widely used β-lactam antibiotic.[1] In this compound, five hydrogen atoms on the ethyl group of the piperazine ring have been replaced with deuterium atoms.[2][3] This isotopic labeling does not alter the compound's biological activity, allowing it to be used as a tracer in various pharmacokinetic and metabolic studies.[1] Its primary application is as an internal standard for the precise quantification of piperacillin in biological matrices such as plasma and pleural fluid using mass spectrometry-based methods.[2][4][5] This accurate quantification is crucial for therapeutic drug monitoring, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and metabolic research.[2]
Chemical Structure and Physicochemical Properties
The key structural difference between piperacillin and this compound is the presence of five deuterium atoms on the N-ethyl side chain. This substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometry analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S, 5R, 6R)-6-((R)-2-(4-(ethyl-d5)-2, 3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2] |
| Chemical Formula | C₂₃H₂₂D₅N₅O₇S[1] |
| Molecular Weight | 522.59 g/mol [1][2] |
| Parent Drug | Piperacillin[2] |
| Synonyms | N-ethyl-D5;(2S,5R,6R)-6-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d5, CL 227193-d5, Isipen-d5, Pentcillin-d5, Pipracil-d5, T 1220-d5[2] |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])N1CCN(C(=O)C1=O)C(=O)N--INVALID-LINK--C(=O)N[C@H]3[C@@H]4N(C3=O)--INVALID-LINK--C(=O)O[3] |
| InChI Key | IVBHGBMCVLDMKU-NQKCGXCASA-N[4] |
Mechanism of Action
As a structural analog, this compound shares the same mechanism of action as piperacillin. Piperacillin is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall.[6][7] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][6] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidation process, piperacillin disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall, subsequent cell lysis, and bacterial death.[1]
References
- 1. This compound | 61477-96-1 | AP184289 | Biosynth [biosynth.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C23H27N5O7S | CID 76973413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mims.com [mims.com]
An In-depth Technical Guide to the Physicochemical Properties of Piperacillin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of piperacillin-d5, a deuterated analog of the broad-spectrum β-lactam antibiotic, piperacillin. This document is intended for use by researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. The information is presented in a structured format, including tabulated quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate understanding and application in a laboratory setting.
Core Physicochemical Properties
This compound is a stable, isotopically labeled version of piperacillin, which is widely used as an internal standard in pharmacokinetic and bioanalytical studies.[1] The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical properties.
Quantitative Data Summary
The key physicochemical properties of this compound and its non-labeled counterpart, piperacillin, are summarized in the tables below for easy comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂D₅N₅O₇S | [2] |
| Molecular Weight | 522.59 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >150°C (decomposition) | [2] |
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa₁ (Carboxylic Acid) | 3.37 ± 0.06 | [3] |
| pKa₂ (Secondary Amide) | 8.96 ± 0.10 | [3] |
| Aqueous Solubility | 0.119 mg/mL (256.8 mg/L) at 20°C | [4] |
| Solubility in Organic Solvents | Slightly soluble in DMSO, Ethanol, Methanol | [2] |
Table 2: Acidity and Solubility Properties of Piperacillin (as a proxy for this compound)
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are based on established analytical techniques.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constants (pKa) of piperacillin using potentiometric titration.
Materials:
-
Piperacillin powder
-
Automatic potentiometric titrator with a pH glass electrode
-
Standardized hydrochloric acid (HCl) solution (approx. 1 M)
-
Standardized sodium hydroxide (NaOH) solution (approx. 0.2 M), freshly prepared and free of carbonate
-
High-purity water (purged with argon to remove CO₂)
-
Sodium chloride (NaCl)
-
Thermostatic magnetic stirrer
-
Calibrated analytical balance
Procedure:
-
Preparation of Piperacillin Solution: Accurately weigh a precise amount of piperacillin powder and dissolve it in a known volume of 0.1 M NaCl solution to achieve a final concentration of approximately 10-50 µM. The NaCl is used to maintain a constant ionic strength.
-
Initial pH Adjustment: Place the piperacillin solution in a thermostatically controlled vessel at 25 ± 1°C and stir continuously. Add the standardized HCl solution to adjust the initial pH of the solution to approximately 3.0.
-
Titration: Titrate the acidified piperacillin solution with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 10 µL) and record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the volume of NaOH added against the measured pH. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Sophisticated software can be used to calculate the pKa values from the titration data by analyzing the derivatives of the titration curve.[3]
Determination of Aqueous Solubility by Shake-Flask Method
This protocol outlines the determination of the equilibrium aqueous solubility of piperacillin using the shake-flask method.[5][6][7]
Materials:
-
Piperacillin powder
-
High-purity water
-
Shake-flask apparatus or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Calibrated analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of piperacillin powder to a flask containing a known volume of high-purity water. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the flasks and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the solid from the saturated solution, centrifuge an aliquot of the suspension at a high speed.
-
Sample Analysis: Carefully withdraw a sample from the clear supernatant and filter it through a syringe filter to remove any remaining particulate matter.
-
Quantification: Determine the concentration of piperacillin in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, by comparing the response to a standard curve of known piperacillin concentrations.
Signaling and Metabolic Pathways
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Piperacillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9] This process is critical for the survival of bacteria, as the cell wall provides structural integrity and protection against osmotic stress. The primary target of piperacillin is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[8]
Metabolic Pathway
Piperacillin is largely excreted from the body unchanged, primarily through the kidneys.[2] However, a minor portion undergoes metabolism in the liver. The primary metabolic transformation is the desethylation of the ethyl group on the dioxopiperazine ring, forming the desethylpiperacillin metabolite.[3] This metabolite can then be further conjugated with glucuronic acid to form desethylpiperacillin glucuronide.[1]
Experimental Workflows
Analytical Workflow: Quantification by LC-MS/MS
The quantification of piperacillin and its deuterated internal standard, this compound, in biological matrices is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.
Synthesis Workflow
Piperacillin is synthesized via a semi-synthetic route, typically starting from ampicillin.[2] The process involves the acylation of the amino group of ampicillin with an activated derivative of 4-ethyl-2,3-dioxopiperazine.
References
- 1. Population Pharmacokinetics of Piperacillin/Tazobactam across the Adult Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperacillin - Wikipedia [en.wikipedia.org]
- 3. Piperacillin/Tazobactam Monograph for Professionals - Drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. enamine.net [enamine.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. CN111377948A - The preparation technology of piperacillin sodium - Google Patents [patents.google.com]
Technical Guide: Certificate of Analysis for Piperacillin-d5
An In-depth Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Piperacillin-d5. This deuterated analog of Piperacillin serves as a critical internal standard for the accurate quantification of Piperacillin in biological matrices during pharmacokinetic and therapeutic drug monitoring studies.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative specifications for a representative batch of this compound. These values are essential for ensuring the identity, purity, and quality of the standard for use in regulated analytical environments.
| Test Parameter | Specification | Result | Methodology |
| Appearance | White to off-white powder | Conforms | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance |
| Identity (MS) | Conforms to molecular weight | Conforms | Mass Spectrometry |
| Purity (HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |
| Deuterated Forms (d₁-d₅) | ≥ 99% | Conforms | Mass Spectrometry |
| Molecular Formula | C₂₃H₂₂D₅N₅O₇S | C₂₃H₂₂D₅N₅O₇S | Elemental Analysis |
| Molecular Weight | 522.6 g/mol | 522.6 g/mol | Mass Spectrometry |
| Water Content (Karl Fischer) | ≤ 2.0% | 1.70% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Conforms | Gas Chromatography |
| Solubility | Slightly soluble in DMSO, Methanol, Ethanol | Conforms | Visual Inspection |
Experimental Protocols
Detailed methodologies for the key analytical tests are outlined below. These protocols are fundamental to verifying the quality and integrity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is employed to determine the purity of this compound by separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.[3]
-
Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium formate.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute all components.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Detection: UV at 220 nm.[5]
-
Injection Volume: 5-10 µL.[5]
-
Procedure: A solution of this compound is prepared in a suitable diluent and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
LC-MS/MS is used to confirm the molecular weight and assess the isotopic distribution of the deuterated standard.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a hybrid quadrupole-Orbitrap or triple quadrupole).[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Multiple Reaction Monitoring (MRM): The transition of the parent ion to a specific daughter ion is monitored for both Piperacillin and this compound. For this compound, a common transition is m/z 523.2 → 148.2.[3]
-
Sample Preparation: The sample is dissolved in an appropriate solvent, typically a mixture of methanol and water.[4]
-
Procedure: The sample solution is infused or injected into the LC-MS/MS system. The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound and to evaluate the percentage of deuterated forms.
Diagrams
Experimental Workflow for Quantification of Piperacillin using this compound
The following diagram illustrates the typical workflow for using this compound as an internal standard in a clinical or research setting to quantify Piperacillin in a biological sample.
Caption: Workflow for Piperacillin quantification using a deuterated internal standard.
Logical Relationship of a Certified Reference Material
This diagram shows the hierarchical relationship and traceability of a certified reference material (CRM) like this compound, which is crucial for ensuring the accuracy and comparability of analytical results.
Caption: Traceability pyramid for analytical reference standards.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. icdst.co.uk [icdst.co.uk]
The Role of Piperacillin-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of piperacillin-d5 as an internal standard in the quantitative analysis of piperacillin, a widely used β-lactam antibiotic. Accurate determination of piperacillin concentrations in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the necessary accuracy and precision in these analytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Principle of Internal Standardization
In quantitative analysis, an internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The internal standard helps to correct for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer. By comparing the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved.
This compound is an ideal internal standard for piperacillin analysis because it is chemically identical to piperacillin, with the only difference being the substitution of five hydrogen atoms with deuterium.[1][2][3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures they are affected similarly by experimental variations.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its application as an internal standard.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₃H₂₂D₅N₅O₇S | [4][5] |
| Molecular Weight | 522.6 g/mol | [4][5] |
| Isotopic Enrichment | ≥98% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol and DMSO | [4] |
Experimental Workflow for Piperacillin Quantification
The general workflow for the quantification of piperacillin in biological matrices using this compound as an internal standard is depicted in the following diagram.
Caption: A generalized workflow for the quantification of piperacillin using this compound.
Detailed Experimental Protocols
This section provides a detailed methodology for the quantification of piperacillin in human plasma using this compound as an internal standard, based on established and validated methods.[6][7]
Reagents and Materials
-
Piperacillin reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium bicarbonate
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma
Sample Preparation
-
Spiking of Internal Standard: To 50 µL of plasma sample, standard, or quality control, add 10 µL of a this compound working solution (concentration will depend on the specific assay).[5]
-
Protein Precipitation: Add 200 µL of cold methanol or acetonitrile to the sample.[5]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Dilution (Optional): The supernatant may be further diluted with a suitable buffer or mobile phase to be compatible with the LC-MS/MS system.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
A summary of typical LC-MS/MS parameters for the analysis of piperacillin and this compound is provided in Table 2.
| Parameter | Condition | Reference(s) |
| LC System | Agilent 1200 series or equivalent | |
| Column | C18, 2.1 x 50 mm, 1.8 µm | [6][7] |
| Mobile Phase A | 10 mM Ammonium bicarbonate in water or 0.1% Formic acid in water | [5][6][7] |
| Mobile Phase B | Methanol or Acetonitrile | [5][6][7] |
| Flow Rate | 0.3 - 0.5 mL/min | [5] |
| Gradient | A typical gradient starts with a high percentage of mobile phase A, which is decreased over time to elute the analytes. | [5] |
| Injection Volume | 5 - 10 µL | [5] |
| MS System | Triple quadrupole mass spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [6][7] |
| MRM Transition (Piperacillin) | m/z 518.2 → 143.2 | [6][7] |
| MRM Transition (this compound) | m/z 523.2 → 148.2 | [6][7] |
Method Validation Data
The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. Table 3 summarizes typical validation parameters for an LC-MS/MS method for piperacillin quantification.
| Validation Parameter | Typical Value | Reference(s) |
| Linearity Range | 0.25 - 352 mg/L | [6][7] |
| Lower Limit of Quantification (LLOQ) | 0.25 mg/L | [6][7] |
| Intra-day Precision (%CV) | < 15% | [8] |
| Inter-day Precision (%CV) | < 15% | [8] |
| Accuracy (% bias) | Within ±15% | [8] |
| Recovery | > 85% |
Logical Relationship in Quantitative Analysis
The core principle of using an internal standard is based on the consistent ratio of the analyte to the internal standard across different samples. This relationship is fundamental to accurate quantification.
Caption: The relationship between analyte and internal standard responses for quantification.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of piperacillin in complex biological matrices. Its use as an internal standard in LC-MS/MS methods effectively compensates for analytical variability, leading to high-quality data essential for clinical and research applications. The detailed protocols and validation data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for piperacillin.
References
- 1. A validated LC-MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. forum.graphviz.org [forum.graphviz.org]
- 4. caymanchem.com [caymanchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Role and Mechanism of Piperacillin-d5 in High-Precision Quantitative Analysis
A Technical Guide for Researchers and Drug Development Professionals
The accurate quantification of therapeutic drugs is paramount in clinical research and patient care, ensuring efficacy while minimizing toxicity. For the β-lactam antibiotic piperacillin, precise measurement in biological matrices is critical for pharmacokinetic studies and therapeutic drug monitoring (TDM). The gold standard for this application is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy is profoundly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS), such as piperacillin-d5. This guide details the core mechanism of this compound in quantitative analysis, providing the foundational knowledge, experimental protocols, and performance data required by researchers and drug development professionals.
The Core Mechanism: Stable Isotope Dilution
This compound is a form of piperacillin where five hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. This subtle modification increases the mass of the molecule without significantly altering its chemical and physical properties. In quantitative analysis, this compound serves as an ideal internal standard (IS) based on the principle of stable isotope dilution.
The fundamental premise is that a known quantity of the SIL-IS (this compound) is added to a sample containing an unknown quantity of the native analyte (piperacillin) at the earliest stage of sample preparation. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same processing variations, including:
-
Extraction Inefficiencies: Any loss of the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction will be mirrored by a proportional loss of the SIL-IS.
-
Matrix Effects: In complex biological samples (e.g., plasma, urine), other molecules can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing the signal. The SIL-IS, co-eluting with the analyte from the chromatography column, experiences the same ion suppression or enhancement.
-
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity over time affect both the analyte and the IS equally.
The mass spectrometer differentiates between the native piperacillin and the heavier this compound based on their mass-to-charge (m/z) ratios. Quantification is therefore not based on the absolute signal intensity of the analyte, which can be variable, but on the ratio of the analyte's signal to the internal standard's signal. Since the concentration of the IS is known, this ratio allows for a highly accurate and precise calculation of the analyte's concentration, effectively canceling out the variations described above.
The Critical Role of Stable Isotope-Labeled Standards in the Bioanalysis of Piperacillin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the benefits, methodologies, and data supporting the use of stable isotope-labeled (SIL) internal standards for the quantitative analysis of piperacillin. The use of SIL standards, such as Piperacillin-d5, is paramount for achieving the accuracy and precision required in therapeutic drug monitoring (TDM) and clinical research, ultimately leading to improved patient outcomes.
The Imperative for Precision in Piperacillin Quantification
Piperacillin is a broad-spectrum β-lactam antibiotic, frequently used in combination with the β-lactamase inhibitor tazobactam, for the treatment of severe bacterial infections.[1][2] Therapeutic drug monitoring of piperacillin is crucial, particularly in critically ill patients, due to the high variability in its pharmacokinetic profile.[3][4] Factors such as renal function significantly impact drug clearance, necessitating precise quantification to ensure therapeutic efficacy and avoid toxicity.[5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[2][7] However, the complexity of biological matrices (e.g., plasma, serum) can lead to analytical challenges, most notably the matrix effect, which can significantly impact the accuracy and reproducibility of results.[8]
Core Benefits of Employing a Stable Isotope-Labeled Standard
The use of a stable isotope-labeled internal standard is the most effective way to mitigate the challenges of bioanalytical quantification.[8][9] A SIL standard is a form of the analyte (piperacillin) in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[8][10] For piperacillin, deuterated forms like this compound are commonly used.[11][12][13]
The key advantages of this approach are:
-
Correction for Matrix Effects : The SIL standard co-elutes with the native piperacillin and experiences the same ion suppression or enhancement in the mass spectrometer's ion source.[8][14] By calculating the ratio of the analyte peak area to the SIL standard peak area, the variability caused by the matrix is effectively normalized.
-
Compensation for Sample Preparation Variability : Any loss of analyte during the extraction and sample preparation process will be mirrored by a proportional loss of the SIL standard.[7] This ensures that the final analyte-to-standard ratio remains constant, leading to more accurate and precise results.
-
Improved Accuracy and Precision : The near-identical physicochemical properties of the SIL standard and the analyte ensure they behave similarly throughout the entire analytical process, from extraction to detection.[8] This leads to a significant improvement in the overall accuracy and precision of the method.[3][15]
-
Enhanced Method Robustness : Methods employing SIL standards are less susceptible to minor variations in experimental conditions, making them more robust and reliable for routine use in clinical laboratories.[3]
Quantitative Performance of Piperacillin Assays Using SIL Standards
The implementation of a SIL standard for piperacillin quantification results in analytical methods with excellent performance characteristics. The following table summarizes validation data from various studies employing LC-MS/MS with a stable isotope-labeled internal standard for piperacillin.
| Parameter | Study 1[3][16][17] | Study 2[15] | Study 3[18] | Study 4[11][12] |
| Internal Standard | This compound | [2H5]-PIP | Isotope-labeled IS | This compound |
| Matrix | Serum | Serum and Plasma | Human Plasma | Human Plasma and Pleural Fluid |
| Linearity Range (mg/L) | Not specified | 1 - 130 | 0.1 - 150 | 0.25 - 352 |
| Inaccuracy (%) | ≤8 | -19.6 – 11.8 | Not specified | Within acceptable limits |
| Imprecision (CV %) | <9 | 1.62 – 12.3 | Not specified | Within acceptable limits |
| Lower Limit of Quantification (LLOQ) (mg/L) | Not specified | 1 | 0.1 | 0.25 |
Experimental Workflow and Methodologies
A typical experimental workflow for the quantification of piperacillin in biological samples using a SIL standard and LC-MS/MS is outlined below. This is a synthesized protocol based on common practices reported in the literature.[11][12][15][18]
Bioanalytical Workflow for Piperacillin Quantification
References
- 1. Purchase [D5]-Piperacillin [nucleosyn.com]
- 2. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of piperacillin, tazobactam, cefepime, meropenem, ciprofloxacin and linezolid in serum using an isotope dilution UHPLC-MS/MS method with semi-automated sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring-based dose optimisation of piperacillin/tazobactam to improve outcome in patients with sepsis (TARGET): a prospective, multi-centre, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive Factors of Piperacillin Exposure and the Impact on Target Attainment after Continuous Infusion Administration to Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of piperacillin, tazobactam and its metabolite in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of Piperacillin/Tazobactam across the Adult Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of piperacillin, tazobactam, cefepime, meropenem, ciprofloxacin and linezolid in serum using an isotope … [ouci.dntb.gov.ua]
- 18. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Piperacillin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and detailed handling procedures for piperacillin-d5, a deuterated analog of the broad-spectrum antibiotic piperacillin. Given its intended use as an internal standard in analytical and pharmacokinetic research, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document synthesizes available safety data, provides detailed experimental protocols for handling, and outlines emergency procedures.
Physicochemical and Toxicological Data
A thorough understanding of the physicochemical properties and toxicological profile of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (2S,5R,6R)-6-((R)-2-(4-(ethyl-d5)-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Cayman Chemical[1], LGC Standards[2] |
| Molecular Formula | C₂₃H₂₂D₅N₅O₇S | Cayman Chemical[1], LGC Standards[2] |
| Molecular Weight | 522.6 g/mol | Cayman Chemical[1] |
| Appearance | Solid | Pfizer[3] |
| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol. | Cayman Chemical[1] |
| Storage Temperature | -20°C | Cayman Chemical[1], LGC Standards[2] |
| Stability | ≥ 4 years at -20°C | Cayman Chemical[1] |
Table 2: Acute Toxicity Data for Piperacillin Sodium
| Route of Administration | Test Species | LD50 (Lethal Dose, 50%) | Source |
| Oral | Rat | >10 g/kg | Piramal Critical Care[4] |
| Oral | Mouse | >10 g/kg | Piramal Critical Care[4] |
| Intravenous | Rat | 2260 mg/kg | Piramal Critical Care[4] |
| Intravenous | Mouse | 4900 mg/kg | Piramal Critical Care[4] |
| Intraperitoneal | Mouse | 9770 mg/kg | Piramal Critical Care[4] |
| Subcutaneous | Mouse | >10 g/kg | Piramal Critical Care[4] |
Hazard Identification and Control
Piperacillin, and by extension this compound, is an active pharmaceutical ingredient that can affect bodily functions and may cause allergic reactions in sensitive individuals.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Control Workflow
The following diagram illustrates the logical workflow for identifying hazards and implementing control measures when working with this compound.
Caption: A logical workflow for mitigating risks associated with handling this compound.
Experimental Protocols: Safe Handling Procedures
Adherence to detailed experimental protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Safety glasses with side shields are mandatory. In situations with a higher risk of splashing, chemical splash goggles should be worn.
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of damage before use.
-
Body Protection: A clean, buttoned laboratory coat must be worn.
Weighing and Solution Preparation Workflow
The following diagram outlines the standard operating procedure for accurately weighing this compound and preparing a stock solution. This procedure is designed to minimize the generation of airborne particles.
Caption: A step-by-step workflow for the safe weighing and dissolution of this compound.
Storage and Stability
-
Storage: this compound should be stored at -20°C in a tightly sealed container.[1][2]
-
Stability: The solid compound is stable for at least 4 years when stored at -20°C.[1] For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5] Studies on piperacillin (in combination with tazobactam) have shown that its stability in solution is dependent on the diluent, concentration, and temperature. For example, in a polypropylene syringe at 125/15.62 mg/mL, it is stable in 0.9% NaCl or D5W for 48 hours at room temperature.[6]
Waste Disposal
All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container. Liquid waste should be collected in a compatible, labeled container. Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Emergency Response Workflow
The following diagram details the procedural flow for responding to common laboratory emergencies involving this compound.
Caption: Step-by-step procedures for responding to spills and personnel exposure to this compound.
In case of any exposure, it is crucial to seek prompt medical attention and provide the medical personnel with the Safety Data Sheet for piperacillin. Individuals with a known hypersensitivity to penicillins or other beta-lactam antibiotics should exercise extreme caution and may need to avoid handling this compound.[3]
References
Methodological & Application
Application Note: Quantification of Piperacillin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic frequently used in clinical settings, often in combination with the β-lactamase inhibitor tazobactam, for the treatment of moderate to severe bacterial infections. Therapeutic drug monitoring (TDM) of piperacillin is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity, particularly in critically ill patients where pharmacokinetics can be highly variable. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of piperacillin in human plasma. The use of a stable isotope-labeled internal standard, piperacillin-d5, ensures high accuracy and precision in the analytical results.[1][2]
Principle of the Method
This method employs a simple protein precipitation step for sample preparation. The supernatant is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution.[1][3] The quantification is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for piperacillin and its deuterated internal standard, this compound.[3][4]
Experimental Protocols
Materials and Reagents
-
Piperacillin sodium salt (Reference Standard)
-
This compound sodium salt (Internal Standard)[5]
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (>99.5%)
-
Ammonium bicarbonate
-
Human plasma (with lithium heparin or K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of piperacillin (1 mg/mL) and this compound (1 mg/mL) in LC-MS grade water.
-
Working Standard Solutions: Serially dilute the piperacillin stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and QC samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 220 µg/mL.[6]
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentration levels (e.g., LLOQ, low, mid, and high).
Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
To 50 µL of plasma sample, add 150 µL of the internal standard working solution in methanol.[3][4]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis. For some methods, a dilution of the supernatant with mobile phase or water may be performed before injection.[3][4][7]
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| LC System | UHPLC/HPLC system |
| Column | C18 column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium bicarbonate in water[3][8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or Methanol[3][8] |
| Flow Rate | 0.4 - 0.5 mL/min[7][8] |
| Column Temperature | 40°C[7] |
| Injection Volume | 5 µL[7] |
| Elution | Gradient elution is commonly used.[1][3][8] A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Piperacillin: m/z 518.2 → 143.2[3][4] This compound: m/z 523.2 → 148.2[3][4] |
| Source Temperature | Dependent on the instrument, typically in the range of 400-550°C. |
| IonSpray Voltage | Dependent on the instrument, typically around 5500 V. |
Data Presentation and Performance Characteristics
The method is validated according to regulatory guidelines, and the performance characteristics are summarized below.
Quantitative Data Summary:
| Parameter | Result |
| Linearity Range | 0.1 - 150 µg/mL or 0.25 - 352 mg/L, with a correlation coefficient (r²) > 0.99[3][4][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[5] |
| Intra-day Precision (%CV) | < 15%[1] |
| Inter-day Precision (%CV) | < 15%[1] |
| Intra-day Accuracy (%) | Within ±15% of the nominal concentration (±20% at LLOQ)[1][5] |
| Inter-day Accuracy (%) | Within ±15% of the nominal concentration (±20% at LLOQ)[1][5] |
| Extraction Recovery | Typically > 85%[9] |
Workflow Visualization
The following diagram illustrates the major steps in the LC-MS/MS workflow for piperacillin quantification.
Caption: Workflow for Piperacillin Quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of piperacillin in human plasma. The simple sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput therapeutic drug monitoring and pharmacokinetic studies in a clinical research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. High-performance liquid chromatographic determination of tazobactam and piperacillin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Piperacillin-d5 for Therapeutic Drug Monitoring (TDM) by LC-MS/MS
These application notes provide a detailed protocol for the quantitative determination of piperacillin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates piperacillin-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) in a clinical research setting.
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic frequently used, often in combination with the β-lactamase inhibitor tazobactam, for treating severe bacterial infections, particularly in critically ill patients.[1] These patients often exhibit significant pharmacokinetic variability due to factors like sepsis, organ dysfunction, and augmented renal clearance, which can lead to sub-therapeutic or potentially toxic drug concentrations.[2][3] Therapeutic drug monitoring (TDM) is therefore a critical tool for optimizing piperacillin dosing to maximize efficacy while minimizing risks.[4][5]
The gold standard for TDM is LC-MS/MS, owing to its high specificity and sensitivity.[6] The use of a deuterated internal standard, such as this compound, is best practice for bioanalytical methods.[7][8] A SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, allowing it to effectively correct for variations in sample extraction, matrix effects, and instrument response, thereby enhancing the robustness and reliability of the assay.[7][9]
This document outlines a validated LC-MS/MS method for piperacillin quantification using this compound for TDM.
Principle of the Method
The method involves a simple protein precipitation step to extract piperacillin and the internal standard (this compound) from a human plasma sample. The extracted supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the peak area ratio of the analyte (piperacillin) to the internal standard (this compound).
Experimental Protocol: Piperacillin Quantification in Plasma
This protocol is based on methodologies developed for the quantification of piperacillin in biological matrices.[10][11]
3.1. Materials and Reagents
-
Piperacillin reference standard
-
This compound (Internal Standard, IS)[1]
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Ammonium Bicarbonate
-
Human plasma (for calibration standards and quality controls)
-
Micropipettes and sterile tips
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
3.2. Preparation of Solutions
-
Piperacillin Stock Solution (1 mg/mL): Accurately weigh and dissolve piperacillin reference standard in a suitable solvent like methanol to achieve a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution similarly to the piperacillin stock.
-
Working Internal Standard Solution (e.g., 5 µg/mL): Dilute the this compound stock solution in methanol. This solution will be used for protein precipitation.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking appropriate volumes of the piperacillin stock solution into blank human plasma to cover the clinically relevant concentration range (e.g., 0.25 - 352 mg/L).[10]
3.3. Sample Preparation Protocol
-
Label microcentrifuge tubes for patient samples, calibration standards, and QCs.
-
Pipette 5 µL of the respective sample (patient plasma, calibrator, or QC) into the labeled tubes.[10]
-
Add 125 µL of the working internal standard solution (methanol containing this compound) to each tube.[10]
-
Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer 50 µL of the clear supernatant into a clean tube or autosampler vial.[10]
-
Dilute the supernatant with 500 µL of the aqueous mobile phase (e.g., 10 mM ammonium bicarbonate in water).[10]
-
Vortex briefly and place the vials in the autosampler for LC-MS/MS analysis.
Data Presentation: Method Parameters and Performance
4.1. LC-MS/MS Instrumentation and Conditions
The following table summarizes typical instrument parameters for the analysis. These should be optimized for the specific instrumentation used.
| Parameter | Typical Condition | Citation(s) |
| LC System | UPLC or HPLC System | [11],[10] |
| Column | Acquity BEH C18 (or equivalent), e.g., 50x2.1mm, 1.9µm | [11],[10] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water | [10] |
| Mobile Phase B | Methanol | [10] |
| Flow Rate | 0.3 - 0.5 mL/min | - |
| Gradient | Gradient elution appropriate to separate analyte from matrix components | [10] |
| Injection Volume | 5 µL | [12] |
| Column Temperature | 40 °C | - |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | [11],[10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [10] |
| MRM Transition: PIP | m/z 518.2 → 143.2 | [10] |
| MRM Transition: PIP-d5 | m/z 523.2 → 148.2 | [10] |
4.2. Method Performance Characteristics
The following data, derived from published literature, demonstrates the expected performance of a validated method.
| Performance Metric | Result | Citation(s) |
| Linearity Range | 0.25 - 352 mg/L (piperacillin) | [10] |
| Correlation Coefficient (r²) | > 0.99 | [11] |
| Intra-day Precision (%CV) | < 15% (typically 1.6% - 12.3%) | [11] |
| Inter-day Precision (%CV) | < 15% (typically 1.6% - 12.3%) | [11] |
| Accuracy (% Bias) | Within ±15% (typically -19.6% to 11.8%) | [11] |
| Lower Limit of Quantification (LLOQ) | 0.25 mg/L | [10] |
Clinical Application Protocol for TDM
5.1. Patient Population and Sampling
-
Target Population: Critically ill patients with severe infections, sepsis, septic shock, or those with unpredictable renal function.[2][3]
-
Dosing: Piperacillin is often administered as a continuous or extended infusion to optimize time-dependent bactericidal activity.[2]
-
Sampling Time: For TDM, steady-state concentrations are most informative. Samples should be collected after at least 24-48 hours of continuous infusion or as trough samples before the next dose in intermittent infusion regimens.[13][14]
5.2. Interpretation of Results
-
Therapeutic Target: The primary pharmacokinetic/pharmacodynamic (PK/PD) target is to maintain the free (unbound) drug concentration above the minimum inhibitory concentration (MIC) of the pathogen.
-
Target Concentration Range: A commonly accepted therapeutic target for total piperacillin concentration in plasma is between 32-64 mg/L.[13][14][15] This range aims to be 2-4 times the MIC breakpoint for Pseudomonas aeruginosa.[14][15]
-
Dose Adjustment:
-
Concentrations < 32 mg/L: May be sub-therapeutic, increasing the risk of treatment failure. A dose increase should be considered.[13]
-
Concentrations > 64 mg/L: While a clear toxicity threshold is not fully established, very high concentrations (>100-150 mg/L) may be associated with adverse effects and do not necessarily improve outcomes. A dose reduction might be warranted.[3][14]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Usefulness of therapeutic drug monitoring of piperacillin and meropenem in routine clinical practice: a prospective cohort study in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic drug monitoring-guided continuous infusion of piperacillin/tazobactam significantly improves pharmacokinetic target attainment in critically ill patients: a retrospective analysis of four years of clinical experience | springermedizin.de [springermedizin.de]
- 5. Therapeutic drug monitoring of piperacillin/tazobactam in sepsis - ESICM [esicm.org]
- 6. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Personalized Piperacillin Dosing for the Critically Ill: A Retrospective Analysis of Clinical Experience with Dosing Software and Therapeutic Drug Monitoring to Optimize Antimicrobial Dosing | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioequivalence Studies of Piperacillin Formulations Using Piperacillin-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of piperacillin formulations, with a specific focus on the use of piperacillin-d5 as an internal standard for accurate quantification.
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic widely used in the treatment of moderate-to-severe bacterial infections. The development of generic piperacillin formulations necessitates rigorous bioequivalence (BE) studies to ensure their therapeutic interchangeability with the innovator product. A critical component of these studies is the accurate quantification of piperacillin in biological matrices, typically human plasma. The stable isotope-labeled internal standard, this compound, is instrumental in achieving the required precision and accuracy in bioanalytical methods, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document outlines the essential protocols, from the clinical phase of a bioequivalence study to the bioanalytical quantification of piperacillin using this compound, and the subsequent pharmacokinetic analysis.
Mechanism of Action of Piperacillin
Piperacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidase activity of PBPs, piperacillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][2][3][4]
Figure 1: Simplified diagram of Piperacillin's mechanism of action.
Experimental Protocols
Bioequivalence Study Protocol: Intravenous Piperacillin Formulation
This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study for an intravenous piperacillin formulation.
1. Study Objective: To compare the rate and extent of absorption of a test intravenous piperacillin formulation with a reference intravenous piperacillin formulation in healthy adult subjects under fasting conditions.
2. Study Design:
-
Design: Single-center, open-label, randomized, two-period, two-sequence, crossover study.
-
Population: Healthy adult male and/or female volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
-
Sample Size: Determined by statistical power analysis, typically 24-36 subjects.
-
Washout Period: A minimum of 5-7 days between the two treatment periods to ensure complete washout of the drug.
3. Investigational Products:
-
Test Product: Generic piperacillin for injection (e.g., 4 g).
-
Reference Product: Innovator piperacillin for injection (e.g., 4 g).
4. Study Conduct:
-
Informed Consent: Obtain written informed consent from all subjects before any study-related procedures.
-
Screening: Screen subjects for inclusion/exclusion criteria, including medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
-
Randomization: Randomly assign subjects to one of the two treatment sequences (Test then Reference, or Reference then Test).
-
Dosing: In each period, subjects will receive a single intravenous infusion of either the test or reference product over a standardized period (e.g., 30 minutes). Subjects will be in a fasted state for at least 10 hours before dosing.
-
Blood Sampling: Collect venous blood samples in labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points:
-
Pre-dose (0 hour)
-
During infusion (e.g., 0.25 and 0.5 hours)
-
Post-infusion at 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 16 hours.
-
-
Sample Handling: Centrifuge blood samples to separate plasma. Store plasma samples at -70°C ± 10°C until bioanalysis.
5. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for piperacillin from the plasma concentration-time data for each subject:
-
Cmax: Maximum observed plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.
-
-
Perform statistical analysis on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) values.
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞) should be within the acceptance range of 80.00% to 125.00%.
Bioanalytical Method Protocol: LC-MS/MS Quantification of Piperacillin in Human Plasma
This protocol describes a validated LC-MS/MS method for the quantification of piperacillin in human plasma using this compound as the internal standard (IS).
1. Materials and Reagents:
-
Piperacillin reference standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (calibrators, quality control samples, or study samples) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.[5]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 2% B, increase to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Piperacillin: m/z 518.2 → 143.2This compound: m/z 523.2 → 148.2[6][7][8] |
5. Method Validation:
-
The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
The results of a bioequivalence study are typically summarized in a table comparing the key pharmacokinetic parameters of the test and reference formulations.
Table 1: Comparison of Pharmacokinetic Parameters of Test and Reference Piperacillin Formulations (N=24)
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax (µg/mL) | 285.4 ± 45.2 | 291.8 ± 50.1 | 97.81 | 92.54% - 103.38% |
| AUC(0-t) (µgh/mL) | 450.6 ± 78.9 | 462.3 ± 85.4 | 97.47 | 93.11% - 102.05% |
| AUC(0-∞) (µgh/mL) | 465.1 ± 82.3 | 478.5 ± 90.7 | 97.19 | 92.76% - 101.84% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data will vary depending on the study.
Visualization of Workflows
Bioanalytical Method Development and Validation Workflow
Figure 2: Workflow for bioanalytical method development and validation.
Bioequivalence Study Workflow
Figure 3: Overall workflow of a bioequivalence study.
References
- 1. fda.gov [fda.gov]
- 2. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA [fda.gov]
- 5. Population Pharmacokinetic Modeling of Piperacillin/Tazobactam in Healthy Adults and Exploration of Optimal Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
Application Note: Quantification of Piperacillin in Human Urine by LC-MS/MS with Piperacillin-d5 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic used for the treatment of moderate-to-severe bacterial infections.[1] Therapeutic drug monitoring of piperacillin in urine is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of toxicity, particularly in critically ill patients with renal impairment. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of piperacillin in human urine, employing piperacillin-d5 as a stable isotope-labeled internal standard for accurate and precise quantification.
Experimental Protocols
This section details the materials, sample preparation, and analytical conditions for the quantification of piperacillin in human urine.
Materials and Reagents
-
Piperacillin and this compound standards
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium bicarbonate
-
Ultrapure water
-
Human urine (drug-free)
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical column: Acquity BEH C18 column or equivalent[2][3]
Sample Preparation
A simple protein precipitation method is employed for the extraction of piperacillin from urine samples.
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of urine sample.
-
Add 200 µL of a working solution of this compound in methanol.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the mixture at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:10 with ultrapure water.
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation is achieved using a gradient elution on a C18 column, followed by detection using electrospray ionization in positive mode with multiple reaction monitoring (MRM).
-
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[4][5] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[4] |
| Gradient Program | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
-
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Piperacillin) | m/z 518.2 → 143.2[2][3] |
| MRM Transition (this compound) | m/z 523.2 → 148.2[2][3] |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500 °C |
Data Presentation: Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the key validation parameters is presented below.
-
Table 3: Linearity and Sensitivity
| Analyte | Calibration Range (mg/L) | LLOQ (mg/L) | Correlation Coefficient (r²) |
| Piperacillin | 20 - 6000[6] | 20 | > 0.99 |
-
Table 4: Accuracy and Precision
| Analyte | QC Level | Concentration (mg/L) | Accuracy (%)[6] | Intra-day Precision (%CV)[6] | Inter-day Precision (%CV)[6] |
| Piperacillin | Low | 60 | 105 - 110 | < 5.0 | < 5.0 |
| Piperacillin | Mid | 3000 | 105 - 110 | < 5.0 | < 5.0 |
| Piperacillin | High | 4800 | 105 - 110 | < 5.0 | < 5.0 |
Visualizations
Caption: Workflow for the preparation of urine samples.
Caption: Analytical workflow for LC-MS/MS analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Integral Pharmacokinetic Analysis of Piperacillin and Tazobactam in Plasma and Urine in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
analysis of piperacillin in cerebrospinal fluid with piperacillin-d5
An LC-MS/MS method for the analysis of piperacillin in cerebrospinal fluid (CSF) using its deuterated internal standard, piperacillin-d5, provides a robust and sensitive approach for therapeutic drug monitoring and pharmacokinetic studies. This is particularly crucial for treating central nervous system infections, where achieving adequate antibiotic concentrations at the site of infection is paramount for clinical success.
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic frequently used in combination with the β-lactamase inhibitor tazobactam to treat severe bacterial infections. Monitoring its concentration in cerebrospinal fluid (CSF) is essential for managing infections of the central nervous system (CNS), such as meningitis, as piperacillin's penetration into the CSF can be low and highly variable.[1][2] A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification in complex biological matrices like CSF.[3]
Principle of the Method
This method employs a simple protein precipitation step to extract piperacillin and the internal standard (this compound) from the CSF matrix. The extract is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reverse-phase column. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of piperacillin is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard, which corrects for matrix effects and variations during sample preparation and injection.
Experimental Protocols
Materials and Reagents
-
Piperacillin sodium salt (Reference Standard)
-
This compound (Internal Standard)[3]
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Ammonium bicarbonate or Formic acid
-
Drug-free human CSF for calibration standards and quality controls
-
Pipettes and sterile polypropylene tubes
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of piperacillin (e.g., 1 mg/mL) and this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in an appropriate solvent (e.g., 50:50 methanol/water).
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) in acetonitrile. This solution will be used for protein precipitation.
-
Calibration Standards and QCs: Spike drug-free CSF with appropriate volumes of the piperacillin working solutions to create a series of calibration standards (e.g., 0.5 to 50 mg/L) and at least three levels of quality control samples (low, mid, high).
Cerebrospinal Fluid (CSF) Sample Preparation
The sample preparation is based on a protein precipitation method.[1][2][4]
-
Aliquoting: Pipette 10 µL of CSF sample, calibrator, or QC into a clean 1.5 mL polypropylene tube.[1]
-
Protein Precipitation: Add 40-125 µL of cold acetonitrile containing the this compound internal standard.[1][4]
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Dilution (Optional but Recommended): Dilute the supernatant (e.g., 1:10) with the initial mobile phase (e.g., 10 mM ammonium bicarbonate in water) to reduce the organic content and improve peak shape.[4]
-
Injection: Inject an aliquot (e.g., 5-10 µL) of the final solution into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical instrument parameters. Optimization may be required depending on the specific instrumentation used.
| Parameter | Typical Setting |
| LC System | U(H)PLC System |
| Column | Acquity BEH C18 or equivalent (e.g., 2.1 x 50 mm, 1.7 µm)[4][5] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water or 0.1% Formic Acid in Water[4][6][7] |
| Mobile Phase B | Methanol or Acetonitrile[4][6][7] |
| Flow Rate | 0.4 - 0.5 mL/min[5][7] |
| Gradient Elution | A typical gradient starts with high aqueous phase, ramps up the organic phase to elute piperacillin, followed by a wash and re-equilibration step. |
| Column Temperature | 40 °C[7] |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1][4] |
| Monitored Transitions (MRM) | Piperacillin: m/z 518.2 → 143.2[4][5] This compound: m/z 523.2 → 148.2[1][4][5] |
| Dwell Time | ~100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | ~500 °C |
Quantitative Data Summary
The following table summarizes the performance characteristics of published methods for piperacillin quantification, which are achievable with the described protocol.
| Parameter | Reported Value | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.5 mg/L in CSF | [1][2] |
| Linearity Range | 0.25 - 352 mg/L (in plasma) | [4][5] |
| Inter-assay Precision (%CV) | < 5.8% | [1] |
| Intra-assay Precision (%CV) | < 15% | [5][6] |
| Accuracy (% Bias) | Within ±10% | [1] |
| Recovery | Typically >85% | - |
| Matrix Effect | Minimal due to stable isotope-labeled IS | [4] |
Workflow and Data Analysis Visualization
The overall analytical workflow from sample receipt to final data reporting is depicted below.
Caption: Workflow for Piperacillin Analysis in CSF.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific protocol for the quantification of piperacillin in cerebrospinal fluid. The simple protein precipitation sample preparation and the use of a deuterated internal standard make it well-suited for high-throughput therapeutic drug monitoring in a clinical research setting, aiding in the optimization of dosing regimens for patients with CNS infections.
References
- 1. Population pharmacokinetics of piperacillin-tazobactam in the plasma and cerebrospinal fluid of critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Revolutionizing Piperacillin Monitoring: A Validated Dried Blood Spot Method Using Piperacillin-d5
Application Note
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic, frequently used in combination with tazobactam, for the treatment of moderate-to-severe bacterial infections.[1] Therapeutic drug monitoring (TDM) of piperacillin is crucial, especially in pediatric and neonatal populations, to ensure efficacy and minimize toxicity.[2][3][4][5] Traditional venous blood sampling for TDM can be challenging in these patients due to the required blood volumes and invasive nature of the procedure. Dried blood spot (DBS) sampling offers a minimally invasive alternative, requiring only a small volume of blood, and simplifying sample storage and transportation.[3][4] This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of piperacillin in dried blood spots using its deuterated analog, piperacillin-d5, as an internal standard (IS).[6][7] The use of a stable isotope-labeled internal standard like this compound enhances the accuracy and precision of the quantification.[6]
Advantages of the DBS Method:
-
Minimally Invasive: Requires only a small volume of blood, making it ideal for pediatric and neonatal patients.[3][4]
-
Simplified Sample Handling: Easier collection, storage, and shipment of samples compared to whole blood or plasma.[3]
-
Improved Stability: Analytes can be more stable in DBS at room temperature for a certain period.[3]
-
Cost-Effective: Reduces costs associated with sample collection and processing.[4]
Experimental Protocols
Materials and Reagents
-
Piperacillin (analytical standard)
-
HPLC-grade methanol[4]
-
HPLC-grade acetonitrile
-
Formic acid (99.9%)[4]
-
Deionized water
-
Whole blood (from healthy donors for calibration standards and quality controls)
-
Filter paper cards for DBS[4]
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare stock solutions of piperacillin (e.g., 2 mg/mL) and this compound (IS) by dissolving the powdered compounds in water.[4]
-
Working Solutions: Prepare working solutions by diluting the stock solutions with whole blood to achieve the desired concentration range.[4]
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of quality controls (low, medium, and high) by serial dilution of the working solutions with whole blood.[4]
Dried Blood Spot Sample Preparation
-
Spotting: Spot a fixed volume (e.g., 20 µL) of each calibration standard, QC, and patient blood sample onto the filter paper card.[4][10]
-
Drying: Allow the DBS cards to dry at ambient temperature for a minimum of 3 hours.[10][11]
-
Storage: Once dried, store the DBS cards in a sealed plastic bag with a desiccant at -20°C or -80°C until analysis.[4][10][11] Piperacillin in DBS is stable for prolonged periods at -20°C, but degradation can occur at room temperature.[4]
Sample Extraction
-
Punching: Punch a 3.2 mm diameter disc from the center of the dried blood spot. This corresponds to approximately 3 µL of blood.[4]
-
Extraction: Place the punched disc into a clean microcentrifuge tube. Add 100 µL of the extraction solution (e.g., methanol/water 70:30 v/v) containing the internal standard (this compound) at a specified concentration (e.g., 220 µg/mL).[4]
-
Shaking: Vortex the tubes and shake them on an orbital shaker for 60 minutes at 25°C to ensure complete extraction.[4]
-
Centrifugation: Centrifuge the samples to pellet any debris.
-
Transfer: Transfer the supernatant to a new vial for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Column: A reverse-phase C18 column (e.g., Acquity BEH C-18 or Kinetex C18) is typically used for separation.[5][7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is commonly employed.
-
Mass Spectrometry: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[7]
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Piperacillin | 518.2 | 143.2 |
| This compound | 523.2 | 148.2 |
Note: The precursor ion for piperacillin may also be observed as a sodium adduct [M+Na]+ at m/z 540.[4]
Method Validation Data
The method was validated according to the European Medicines Agency (EMA) guidelines on bioanalytical method validation.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (µg/mL) | LLOQ (µg/mL) |
| Piperacillin | 0.6 - 100 | 0.6 |
Table 3: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| LLOQ | 0.6 | 13.4 | - | 18.7 |
| Low QC | 1.5 | < 15 | < 15 | ± 15 |
| Medium QC | 50 | < 15 | < 15 | ± 15 |
| High QC | 75 | < 15 | < 15 | ± 15 |
Data presented are representative and may vary between laboratories.[4]
Table 4: Stability of Piperacillin in Dried Blood Spots
| Storage Condition | Duration | Stability |
| Room Temperature (25°C) | 1 week | Degradation observed |
| -20°C | Prolonged | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
Data from Barco et al. (2014).[4]
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for piperacillin quantification in DBS.
Conclusion
This application note details a validated LC-MS/MS method for the quantification of piperacillin in dried blood spots using this compound as an internal standard. The method is sensitive, accurate, and precise, making it suitable for therapeutic drug monitoring in various clinical settings, particularly in pediatrics. The use of DBS simplifies sample collection and handling, offering a significant advantage over traditional blood sampling techniques. This robust protocol provides researchers, scientists, and drug development professionals with a valuable tool for pharmacokinetic and TDM studies of piperacillin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A validated LC-MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Labchem Catalog [catalog.labchem.com.my]
- 9. This compound [shop.labclinics.com]
- 10. prepwatch.org [prepwatch.org]
- 11. mdpi.com [mdpi.com]
use of piperacillin-d5 in cerebral microdialysis studies for brain concentration measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of piperacillin-d5 in cerebral microdialysis studies for the determination of brain tissue concentrations of piperacillin. This technique is crucial for understanding the central nervous system (CNS) pharmacokinetics of this widely used antibiotic, particularly in the context of treating CNS infections.
Introduction
Piperacillin is a broad-spectrum β-lactam antibiotic frequently used in the treatment of severe bacterial infections. However, its efficacy in treating CNS infections is contingent upon its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain's interstitial fluid (ISF). Cerebral microdialysis is a minimally invasive in vivo sampling technique that allows for the direct measurement of unbound, pharmacologically active drug concentrations in the brain ECF.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of piperacillin in the collected microdialysate samples by mass spectrometry-based analytical methods.[4][5][6][7]
Quantitative Data Summary
The following table summarizes key quantitative data from cerebral microdialysis studies of piperacillin in humans. These data provide insights into the extent of piperacillin's penetration into the CNS.
| Parameter | Value | Patient Population | Citation |
| Median Peak Unbound Piperacillin Concentration in Brain ISF (First Dose) | 1.16 mg/L (range 0.08–3.59 mg/L) | Acute hemorrhagic stroke patients | [8] |
| Median Peak Unbound Piperacillin Concentration in Brain ISF (Multiple Doses) | 2.78 mg/L (range 0.47–7.53 mg/L) | Acute hemorrhagic stroke patients | [8] |
| Mean In Vitro Recovery of Piperacillin | 98.3 ± 12.9% | Not applicable | |
| Transfer Rate from Plasma to Brain (kin) | 0.32 h-1 | Acute hemorrhagic stroke patients | [8] |
| Transfer Rate from Brain to Plasma (kout) | 7.31 h-1 | Acute hemorrhagic stroke patients | [8] |
Experimental Protocols
Cerebral Microdialysis Protocol
This protocol outlines the key steps for performing cerebral microdialysis to measure piperacillin brain concentrations.
Materials:
-
Cerebral microdialysis catheter (e.g., 71 High Cut-Off Brain Microdialysis Catheter, M Dialysis AB)
-
Microdialysis pump (e.g., CMA 107 or 106, M Dialysis AB)
-
Perfusion fluid (e.g., sterile artificial cerebrospinal fluid (aCSF) or Perfusion Fluid CNS)
-
Fraction collector or microvials
-
Stereotaxic frame (for animal studies) or appropriate neurosurgical setup (for clinical studies)
Procedure:
-
Catheter Implantation:
-
In human studies, the microdialysis catheter is typically inserted into the white matter of the brain through a burr hole, often as part of a multimodality neuromonitoring setup.[2]
-
In animal studies, the animal is anesthetized and placed in a stereotaxic frame for precise implantation of the probe into the target brain region.
-
-
Perfusion:
-
The microdialysis probe is perfused with sterile aCSF at a low, constant flow rate, typically 0.3 µL/min.[2]
-
An initial equilibration period of at least 60-120 minutes is required after probe insertion to allow the tissue to stabilize.
-
-
Piperacillin Administration:
-
Piperacillin (in combination with tazobactam, as is common clinically) is administered intravenously. A typical dose in clinical studies is 4 g piperacillin/0.5 g tazobactam infused over 30 minutes.[8]
-
-
Microdialysate Sampling:
-
Microdialysate samples are collected at regular intervals (e.g., every 30-60 minutes) into sealed microvials.
-
Samples should be immediately frozen and stored at -80°C until analysis to ensure stability.
-
-
In Vivo Recovery Calibration (Retrodialysis):
-
At the end of the sampling period, the probe's in vivo recovery is determined using the retrodialysis method.
-
A solution containing a known concentration of piperacillin is perfused through the probe, and the loss of piperacillin from the perfusate to the brain tissue is measured. This allows for the calculation of the probe's extraction efficiency and, consequently, the absolute concentration of piperacillin in the brain ISF.
-
Protocol for Piperacillin Quantification using this compound Internal Standard
This protocol details the analytical procedure for measuring piperacillin concentrations in microdialysate and plasma samples using LC-MS/MS with this compound as an internal standard.
Materials:
-
Piperacillin analytical standard
-
This compound internal standard
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Ultrapure water
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions and Standards:
-
Prepare stock solutions of piperacillin and this compound in a suitable solvent (e.g., methanol/water 50/50 v/v).[9]
-
Prepare a series of calibration standards by spiking blank plasma or aCSF with known concentrations of piperacillin.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same matrix.
-
-
Sample Preparation (Protein Precipitation):
-
To a small volume of microdialysate or plasma sample (e.g., 5-100 µL), add the internal standard solution (this compound).[4][6][7][9]
-
Add a protein precipitation agent, such as cold acetonitrile or methanol containing 0.1% formic acid.[4][6][7][9]
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis. The supernatant may be further diluted if necessary.[4][6][7]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., a C18 column).
-
Perform chromatographic separation using a gradient elution with mobile phases typically consisting of water and acetonitrile with a modifier like formic acid or ammonium formate.
-
Detect piperacillin and this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for piperacillin (e.g., m/z 518.2 → 143.2) and this compound (e.g., m/z 523.2 → 148.2) should be used for quantification.[4][6][7]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of piperacillin to this compound against the known concentrations of the calibration standards.
-
Determine the concentration of piperacillin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for cerebral microdialysis of piperacillin.
Caption: Piperacillin transport across the blood-brain barrier.
References
- 1. pure.au.dk [pure.au.dk]
- 2. graphviz.org [graphviz.org]
- 3. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperacillin-d5 Concentration for Internal Standard
Welcome to the technical support center for the optimization of piperacillin-d5 as an internal standard in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and best practices in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for this compound as an internal standard (IS)?
A1: There is no single universal concentration for this compound. The optimal concentration should be determined during method development and is typically similar to the concentration of the analyte (piperacillin) in the middle of the calibration curve. A common starting point is a concentration that provides a reproducible and stable signal, well above the limit of detection, but not so high that it saturates the detector.
Q2: Why is it important to optimize the this compound concentration?
A2: Optimizing the internal standard concentration is crucial for the accuracy and precision of the analytical method.[1] An inappropriate concentration can lead to issues such as:
-
Non-linearity of the calibration curve: If the IS signal is too low, it can result in a non-linear response, especially at the lower end of the calibration range.
-
Inaccurate quantification: A highly variable IS signal can lead to poor precision and inaccurate quantification of piperacillin.
-
Cross-interference: At very high concentrations, there is a risk of isotopic contribution from the analyte to the internal standard signal, or vice-versa, which can affect accuracy.
Q3: Can I use a single this compound concentration for all my samples?
A3: Yes, the fundamental principle of the internal standard method is to add a fixed and known concentration of the IS to all samples, including calibrators, quality controls (QCs), and unknown samples.[2] This allows for the correction of variability during sample preparation, injection, and analysis.[3]
Q4: My this compound signal is highly variable between samples. What could be the cause?
A4: High variability in the internal standard signal can be caused by several factors:
-
Inconsistent sample preparation: Errors in pipetting the IS solution, incomplete extraction, or variable matrix effects between samples can all lead to inconsistent IS responses.
-
Matrix effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer. Even though deuterated internal standards are used to compensate for matrix effects, significant variations can still occur.
-
Instrument instability: Fluctuations in the mass spectrometer's performance can cause signal drift over the course of an analytical run.
-
Pipetting errors: Inaccurate or inconsistent addition of the internal standard solution to the samples.
Q5: What are "matrix effects" and how does this compound help?
A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy of quantification. This compound, being a stable isotope-labeled internal standard, is chemically and physically very similar to piperacillin. Therefore, it is expected to experience similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be normalized, leading to more accurate results.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for this compound
| Possible Cause | Troubleshooting Action |
| Chromatographic Issues | - Check the column for degradation or contamination. - Ensure the mobile phase composition and pH are correct. - Optimize the gradient to ensure proper separation from interfering peaks. |
| Injection Solvent Mismatch | - Ensure the injection solvent is compatible with the initial mobile phase conditions to avoid peak distortion. |
| High Concentration | - Dilute the internal standard working solution and re-inject. |
Issue 2: Non-Linear Calibration Curve
| Possible Cause | Troubleshooting Action |
| Inappropriate IS Concentration | - If the curve is non-linear at the low end, the IS concentration may be too low. - If non-linear at the high end, the IS or analyte concentration may be causing detector saturation. - Re-optimize the IS concentration. |
| Cross-Interference | - At high analyte concentrations, check for any contribution to the IS signal. Prepare a sample with the highest analyte concentration and no IS to check for signal in the IS channel. |
| Incorrect Integration | - Manually review the peak integration for all calibrators to ensure consistency and accuracy. |
Issue 3: Inconsistent this compound Response Across a Run
| Possible Cause | Troubleshooting Action |
| Instrument Drift | - Equilibrate the LC-MS/MS system for a sufficient amount of time before starting the run. - Inject conditioning samples at the beginning of the run. |
| Sample Preparation Variability | - Review the sample preparation workflow for any steps that could introduce variability. - Ensure consistent vortexing, centrifugation, and evaporation times. |
| Matrix Effects | - Evaluate matrix effects by comparing the IS response in neat solution versus extracted blank matrix. - If significant matrix effects are present, consider improving the sample cleanup procedure. |
Data Presentation
Table 1: Example of this compound Concentration Optimization
| This compound Concentration (ng/mL) | Linearity (r²) | Precision (%CV at Mid QC) | Accuracy (%Bias at Mid QC) | Comments |
| 10 | 0.992 | 8.5 | 12.0 | Signal intensity is low, leading to higher variability. |
| 50 | 0.999 | 3.2 | 4.5 | Good balance of signal intensity and performance. |
| 100 | 0.998 | 3.5 | 5.1 | Stable performance, no significant improvement over 50 ng/mL. |
| 500 | 0.995 | 4.8 | 8.2 | Potential for detector saturation and increased background noise. |
Table 2: Typical Validation Parameters for a Piperacillin Assay using Optimized this compound
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20% | 0.5 µg/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 7% |
| Inter-day Precision (%CV) | ≤ 15% | < 9% |
| Accuracy (%Bias) | ± 15% | Within ± 10% |
| Matrix Effect | IS-normalized ME within 0.85-1.15 | 0.95 - 1.05 |
| Recovery | Consistent and reproducible | > 85% |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the concentration of this compound that provides a stable and reproducible signal and ensures a linear calibration curve for piperacillin.
Materials:
-
Piperacillin reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., plasma, serum)
-
LC-MS/MS system
Procedure:
-
Prepare a series of this compound working solutions at different concentrations (e.g., 10, 25, 50, 100, 250 ng/mL) in an appropriate solvent.
-
Prepare a set of piperacillin calibration standards in the blank biological matrix, covering the expected analytical range.
-
Spike each set of calibration standards with a different concentration of the this compound working solution. Ensure the final concentration of the IS is consistent across each calibration curve.
-
Process the samples using the established sample preparation method (e.g., protein precipitation, solid-phase extraction).
-
Analyze the samples using the LC-MS/MS method.
-
Evaluate the performance for each this compound concentration by:
-
Plotting the calibration curves (analyte/IS peak area ratio vs. analyte concentration) and assessing the linearity (r²).
-
Monitoring the absolute peak area of this compound across all calibrators for consistency. The coefficient of variation (%CV) of the IS response should ideally be low.
-
Assessing the signal-to-noise ratio of the IS peak.
-
-
Select the optimal this compound concentration that provides the best linearity, precision, and a stable signal throughout the analytical run.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of piperacillin and this compound.
Materials:
-
Piperacillin reference standard
-
This compound internal standard
-
Blank biological matrix from at least six different sources
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Piperacillin and this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-extraction Spike): Extract blank matrix from the six different sources. Spike the extracted matrix with piperacillin and this compound at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike the blank matrix from the six different sources with piperacillin and this compound at the same concentration as Set A before extraction.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME = (Mean peak area of Set B) / (Mean peak area of Set A)
-
RE = (Mean peak area of Set C) / (Mean peak area of Set B)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-normalized MF):
-
IS-normalized MF = (ME of piperacillin) / (ME of this compound)
-
-
Evaluate the results: An IS-normalized MF value close to 1.0 indicates that the this compound effectively compensates for the matrix effects on piperacillin.
Mandatory Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
References
- 1. Evaluation of Benzylpenicillin as an Internal Standard for Measurement of Piperacillin Bone Concentrations Via Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. nebiolab.com [nebiolab.com]
minimizing matrix effects in piperacillin analysis with piperacillin-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of piperacillin using piperacillin-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for piperacillin analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard for piperacillin.[1][2][3] SIL internal standards are the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte being measured (piperacillin). This structural similarity ensures that this compound co-elutes with piperacillin and experiences similar ionization suppression or enhancement effects from the sample matrix.[4] By normalizing the piperacillin signal to the this compound signal, variations in sample preparation and instrument response can be effectively compensated for, leading to more accurate and precise quantification.
Q2: What are the common sample preparation techniques for piperacillin analysis in biological matrices?
A2: The most commonly employed sample preparation technique for piperacillin analysis in biological matrices like plasma and pleural fluid is protein precipitation (PPT).[4][5][6] This method is favored for its simplicity and speed. Typically, a cold organic solvent such as methanol or acetonitrile is added to the sample to denature and precipitate proteins.[4][5][6][7] After centrifugation, the supernatant containing piperacillin and this compound is collected for analysis.
Other techniques that have been explored include:
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to PPT, potentially reducing matrix effects.[8][9] However, it is a more complex and time-consuming method.
-
Thin-Film Microextraction (TFME): This is a newer technique that has been shown to have a very low matrix effect and allows for high-throughput sample preparation.[10][11]
Q3: What are typical LC-MS/MS parameters for piperacillin and this compound?
A3: Piperacillin and its internal standard are typically analyzed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[5][6]
Common MRM transitions are:
-
Piperacillin: m/z 518.2 → 143.2[5][6] or m/z 518.1 → 115.0/143.0[7]
-
This compound: m/z 523.2 → 148.2[5][6] or m/z 523.2 → 148.1[7]
Chromatographic separation is usually achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium bicarbonate or formic acid in water) and an organic component (e.g., methanol or acetonitrile).[5][6][12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Matrix Effect | Incomplete removal of matrix components (e.g., phospholipids) during sample preparation. | 1. Optimize Protein Precipitation: Experiment with different precipitation solvents (e.g., methanol vs. acetonitrile) and solvent-to-sample ratios. Ensure thorough vortexing and adequate centrifugation time and speed.[4][5][6] 2. Consider Alternative Sample Preparation: If PPT is insufficient, explore more rigorous methods like Solid-Phase Extraction (SPE) or Thin-Film Microextraction (TFME) to obtain cleaner samples.[8][9][10][11] |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | 1. Adjust Mobile Phase: Modify the mobile phase composition, pH, or gradient profile to improve peak shape. The use of additives like formic acid or ammonium formate can be beneficial.[12] 2. Evaluate Column: Ensure the analytical column is not degraded or clogged. Consider using a guard column to protect the analytical column. |
| Low Recovery | Inefficient extraction of piperacillin from the sample matrix. | 1. Optimize Extraction Solvent: For protein precipitation, test different organic solvents. For SPE, evaluate different sorbent types and elution solvents.[13] 2. Check pH: Ensure the pH of the sample and extraction solvents is optimal for piperacillin solubility and extraction. |
| Inconsistent Results (Poor Precision) | Variability in sample preparation or instrument performance. | 1. Ensure Consistent Pipetting: Use calibrated pipettes and consistent technique for all liquid handling steps. 2. Standardize Vortexing and Centrifugation: Use consistent vortexing times and centrifugation speeds/times for all samples.[4] 3. Verify Internal Standard Addition: Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls. 4. Check for System Stability: Monitor system suitability by injecting a standard solution periodically throughout the analytical run. |
| No or Low Signal for Piperacillin and/or this compound | Instrument malfunction, incorrect method parameters, or sample degradation. | 1. Verify Instrument Settings: Confirm that the correct MRM transitions, collision energies, and other mass spectrometer parameters are being used.[5][6][7] 2. Check for Sample Degradation: Piperacillin can be unstable. Ensure proper storage of samples (frozen at -80°C for long-term stability) and handle them appropriately during preparation.[4] 3. Inspect LC-MS/MS System: Check for leaks, clogs, or other hardware issues in the LC and mass spectrometer. |
Quantitative Data Summary
The following tables summarize key quantitative data from published methods for piperacillin analysis.
Table 1: Recovery and Matrix Effect
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | Piperacillin | > 88.9 | Variation < 15 | [4] |
| Thin-Film Microextraction (TFME) | Piperacillin | 56.13 - 73.54 | < 6 | [10] |
| Protein Precipitation (Methanol) | Piperacillin | > 90.5 | 84.5 - 89.7 | [5] |
Table 2: Precision and Accuracy
| Sample Preparation Method | Concentration Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) | Reference |
| Protein Precipitation (Methanol) | LLOQ | < 11.9 | < 16.5 | 85.1 - 114.9 | [4] |
| Thin-Film Microextraction (TFME) | LLOQ | 9.98 | - | 91.45 | [11] |
| Protein Precipitation (Methanol) | Not Specified | < 15 | < 15 | Within 15 | [5] |
Experimental Protocols
Detailed Methodology: Protein Precipitation
This protocol is a representative example based on common practices in the literature.[4][5][6]
1. Materials:
-
Blank plasma
-
Piperacillin and this compound stock solutions
-
Methanol (LC-MS grade), chilled
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Spiking: Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of piperacillin.
-
Internal Standard Addition: To 50 µL of plasma sample, calibrator, or QC, add 50 µL of internal standard working solution (this compound in methanol).
-
Protein Precipitation: Add 700 µL of cold methanol to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 5 minutes at room temperature to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer approximately 200 µL of the clear supernatant to an autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.
Visualizations
Caption: Experimental workflow for piperacillin analysis.
Caption: Minimizing matrix effects in piperacillin analysis.
References
- 1. scbt.com [scbt.com]
- 2. Purchase [D5]-Piperacillin [nucleosyn.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
stability of piperacillin-d5 in solution and biological samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of piperacillin-d5 in solutions and biological samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterium-labeled version of piperacillin, a broad-spectrum β-lactam antibiotic.[1][2] In research, particularly in pharmacokinetic and bioanalytical studies, this compound is commonly used as an internal standard for the quantification of piperacillin in biological samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the unlabeled drug.
Q2: What are the general recommendations for storing this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.[1]
It is crucial to protect the solutions from light and store them under an inert atmosphere, such as nitrogen.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.[1]
Q3: How stable is this compound in different diluents?
While specific stability studies on this compound in various diluents are not extensively published, its stability is expected to be comparable to that of piperacillin. Piperacillin has been shown to be stable in several common intravenous solutions. The choice of diluent can significantly impact stability, with buffered solutions generally offering better preservation.
-
0.9% Sodium Chloride (Saline): Piperacillin solutions are stable for a limited time. For example, in polyvinyl chloride (PVC) bags, stability is maintained for up to 5 days at 7°C and 4 days at 25°C.[3]
-
5% Dextrose in Water (D5W): Similar to saline, piperacillin in D5W is stable for 2 days at 25°C and 28 days at 5°C.[3][4]
-
Citrate-Buffered Saline (pH 7.0): The use of a citrate buffer has been shown to significantly improve the stability of piperacillin solutions.[5][6] In a 0.3% w/v citrate-buffered saline, piperacillin/tazobactam solutions were stable for up to 13 days at 2-8°C, followed by 24 hours at 32°C.[5][6]
Q4: What is the stability of this compound in biological samples like plasma and whole blood?
The stability of this compound in biological matrices is critical for accurate bioanalysis. Based on studies of piperacillin, the following storage conditions are recommended for plasma and whole blood samples:
-
Frozen (-20°C): Stable for at least 4 days.[7] Some studies suggest stability for up to 7 days.[7]
-
Ultra-low Freezer (-80°C): Recommended for long-term storage.[7][9]
It is important to process blood samples promptly to separate plasma or serum, as the stability in whole blood is similar to plasma at room temperature but may differ under other conditions.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent or low signal intensity of this compound internal standard in LC-MS/MS analysis.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting:
-
Verify the storage conditions and age of the stock solution. Ensure it has been stored at -20°C for no longer than one month or at -80°C for no longer than six months.[1]
-
Prepare a fresh stock solution from a new vial of this compound powder.
-
Avoid repeated freeze-thaw cycles by using aliquoted stock solutions.[1]
-
-
-
Possible Cause: Instability in the prepared analytical samples.
-
Troubleshooting:
-
Ensure that the biological samples were processed and stored according to the recommended guidelines (see FAQ Q4).
-
Minimize the time samples are kept at room temperature before analysis.
-
If using an autosampler, ensure it is cooled (e.g., to 4°C) to maintain sample stability during the analytical run.[9]
-
-
-
Possible Cause: Matrix effects in the biological sample.
-
Troubleshooting:
-
Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.[10]
-
Evaluate different ionization source settings on the mass spectrometer to minimize ion suppression.
-
-
Issue 2: Appearance of unexpected peaks or degradation products in the chromatogram.
-
Possible Cause: pH-dependent degradation of this compound.
-
Possible Cause: Contamination of the LC-MS/MS system.
-
Troubleshooting:
-
Flush the LC system, including the column, with appropriate solvents to remove any contaminants.
-
Check for carryover between samples by injecting a blank solvent after a high-concentration sample.[11]
-
-
Issue 3: Variability in quantitative results.
-
Possible Cause: Inconsistent sample handling and preparation.
-
Troubleshooting:
-
Standardize all sample handling procedures, including thawing, vortexing, and extraction times.
-
Ensure accurate and consistent pipetting of the this compound internal standard into all samples and calibrators.
-
-
-
Possible Cause: Issues with the analytical column.
-
Troubleshooting:
-
Check for column contamination or degradation, which can lead to peak tailing or splitting.[12]
-
Ensure the mobile phase is compatible with the column and has been properly prepared (e.g., filtered and degassed).
-
-
Data Presentation
Table 1: Stability of Piperacillin/Tazobactam Solutions in Different Diluents and Temperatures
| Diluent | Concentration | Storage Temperature | Container | Stability Duration | Reference |
| 0.9% Sodium Chloride | 45 mg/mL | 7°C | PVC Bag | 5 days | [3] |
| 0.9% Sodium Chloride | 45 mg/mL | 25°C | PVC Bag | 4 days | [3] |
| 5% Dextrose | 10 mg/mL | 25°C | Plastic Bag | 2 days | [3][4] |
| 5% Dextrose | 10 mg/mL | 5°C | Plastic Bag | 28 days | [3][4] |
| 0.3% Citrate-Buffered Saline (pH 7) | 25 mg/mL & 90 mg/mL | 2-8°C then 24h at 32°C | Elastomeric Pump | 13 days | [5][6] |
Table 2: Pre-analytical Stability of Piperacillin in Biological Samples
| Sample Matrix | Storage Temperature | Stability Duration | Reference |
| Plasma/Whole Blood | 24°C | At least 6 hours | [7][8] |
| Plasma | 4°C | At least 3 days | [7][8] |
| Plasma | -20°C | At least 4 days | [7] |
| Plasma | -80°C | Long-term storage | [7][9] |
Note: The stability of this compound is expected to be comparable to that of piperacillin.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Accurately weigh a specific amount of the powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO, methanol) to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase or a compatible buffer) to achieve the desired concentration for spiking into samples as an internal standard.
-
-
Storage:
-
Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
-
Protocol 2: General Procedure for a Forced Degradation Study
A forced degradation study is essential to ensure that the analytical method is stability-indicating.
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent at a known concentration.
-
Stress Conditions: Expose the solution to various stress conditions in separate experiments:
-
Acid Hydrolysis: Add a small volume of a dilute acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add a small volume of a dilute base (e.g., 0.1 M NaOH) and incubate under the same conditions as the acid hydrolysis.
-
Oxidation: Add a small volume of an oxidizing agent (e.g., 3% H₂O₂) and incubate.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light.
-
-
Sample Analysis: At various time points, take an aliquot of the stressed solution, neutralize it if necessary, and analyze it using the LC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: A typical experimental workflow for the quantification of piperacillin using this compound as an internal standard.
Caption: A logical diagram for troubleshooting inconsistent results in this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of piperacillin sodium in the presence of tazobactam sodium in 5% dextrose and normal saline injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-opat.com [e-opat.com]
- 6. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
addressing ion suppression in electrospray ionization for piperacillin-d5
Welcome to the technical support center for the analysis of piperacillin-d5 using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on addressing ion suppression.
Troubleshooting Guide
Ion suppression is a common challenge in ESI-LC/MS, leading to reduced analyte signal and compromising data quality. This guide provides a systematic approach to troubleshooting ion suppression and other related issues when analyzing this compound.
Problem: Low or No Signal for this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | 1. Review Sample Preparation: Complex matrices are a primary source of ion-suppressing agents. Consider if the current sample preparation method (e.g., protein precipitation) is sufficient. For complex matrices like plasma, more rigorous cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances such as phospholipids.[1] 2. Optimize Chromatography: Co-elution of matrix components with this compound can cause suppression. Adjust the chromatographic gradient to better separate the analyte from the matrix interferences.[2] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also decrease the analyte signal, so it is a trade-off that needs to be evaluated.[3] 4. Check for Co-medications: Other drugs or their metabolites in the sample can co-elute and cause ion suppression. |
| Instrumental Issues | 1. Verify MS Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated. Infuse a standard solution of this compound directly into the mass spectrometer to verify its response. 2. Inspect the Ion Source: A dirty or contaminated ion source can lead to poor ionization efficiency and weak signal intensity.[4] Clean the ion source according to the manufacturer's recommendations. 3. Check LC System: Ensure proper mobile phase composition and flow rate. Look for leaks or blockages in the LC system. |
| Sample/Standard Integrity | 1. Confirm Standard Concentration and Stability: Verify the concentration and stability of the this compound stock and working solutions. Piperacillin can be unstable under certain conditions. 2. Evaluate Sample Handling and Storage: Ensure that samples were handled and stored correctly to prevent degradation of the internal standard. |
Problem: High Variability in this compound Signal Across a Batch
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review Pipetting and Extraction Steps: Inconsistent pipetting of the sample, internal standard, or extraction solvents can lead to variability. Ensure all steps are performed consistently for all samples. 2. Ensure Complete Protein Precipitation: If using protein precipitation, ensure the precipitating agent is added in the correct ratio and that vortexing is sufficient for complete precipitation. Incomplete precipitation can lead to variable matrix effects. |
| Matrix Effects Varying Between Samples | 1. Use of a Stable Isotope Labeled (SIL) Internal Standard: this compound, as a SIL internal standard, is expected to co-elute with piperacillin and experience similar matrix effects, thus compensating for variability.[3][5][6] If variability is still high, the matrix effect may be exceptionally strong or variable. 2. Improve Sample Cleanup: As mentioned previously, more effective sample cleanup techniques like SPE can reduce the variability of matrix effects between different samples.[7] |
| LC/Autosampler Issues | 1. Check for Carryover: Inject a blank sample after a high concentration sample to check for carryover, which can cause artificially high responses in subsequent injections.[8] 2. Inspect Autosampler Syringes/Needles: Clogs or air bubbles in the autosampler syringe can lead to inconsistent injection volumes. |
Diagrams
Mechanism of Ion Suppression in ESI
Caption: Mechanisms of ion suppression in the electrospray ionization process.
Troubleshooting Workflow for Low this compound Signal
Caption: A stepwise workflow for troubleshooting low this compound signal.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal.[1][2] This is a significant concern in ESI-MS, as co-eluting compounds from the biological matrix can compete with this compound for charge or alter the droplet properties in the ion source, resulting in a lower than expected signal.[3]
Q2: How does using this compound as an internal standard help with ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is structurally and chemically very similar to piperacillin.[9] This means it will behave almost identically during sample preparation and chromatographic separation, and more importantly, it will be affected by ion suppression in the same way as the unlabeled piperacillin.[5][6] By calculating the ratio of the piperacillin signal to the this compound signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: What are the typical MRM transitions for piperacillin and this compound?
A3: Commonly used Multiple Reaction Monitoring (MRM) transitions for piperacillin and its deuterated internal standard in positive ion mode are:
Q4: What are the most effective sample preparation techniques to minimize ion suppression for piperacillin analysis?
A4: While simple protein precipitation is often used, more comprehensive techniques can be more effective at removing interfering matrix components.[7][10]
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup of the sample by selectively retaining the analyte while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): This method separates the analyte from matrix components based on their differential solubility in two immiscible liquids.
-
Thin-Film Microextraction (TFME): This is a newer technique that has been shown to be effective in reducing matrix effects for piperacillin analysis.[13][14][15]
The choice of technique will depend on the complexity of the matrix and the required sensitivity of the assay.
Q5: Can the choice of ionization source affect ion suppression?
A5: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3] This is because APCI involves gas-phase ionization, which is less affected by the properties of the liquid droplets. If significant and persistent ion suppression is observed with ESI, switching to an APCI source, if compatible with the analyte, could be a viable option.
Experimental Protocols
Example Sample Preparation Protocol: Protein Precipitation
This protocol is a common starting point for the extraction of piperacillin from plasma samples.[7][10][11]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 100 µL of the internal standard working solution (this compound in methanol) to each tube.
-
Precipitation: Add 300 µL of acetonitrile to each tube to precipitate the proteins.
-
Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Example LC-MS/MS Parameters
These are representative parameters and may require optimization for your specific instrumentation and application.[10][11][12]
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.9 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Piperacillin: Q1: 518.2 m/z, Q3: 143.2 m/z
-
This compound: Q1: 523.2 m/z, Q3: 148.2 m/z
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimize according to the instrument manufacturer's recommendations.
-
Quantitative Data Summary
The following tables summarize data from published methods for piperacillin analysis, highlighting the performance of different sample preparation techniques in mitigating matrix effects.
Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods
| Sample Preparation Method | Matrix | Analyte Concentration | Matrix Effect (%) | Reference |
| Thin-Film Microextraction (TFME) | Plasma | 0.01 - 1 mg/L | < 6% | [13][14] |
| Protein Precipitation (Methanol) | Plasma | Not Specified | Within 15% | [10] |
| Dried Blood Spot (Methanol/Water Extraction) | Blood | 1.5 & 75 µg/mL | Ionization Recovery: 85-95% | [5] |
Table 2: Recovery and Precision Data for Piperacillin Analysis
| Sample Preparation Method | Matrix | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Thin-Film Microextraction (TFME) | Plasma | 56-74% | < 10% | < 15% | [13] |
| Protein Precipitation (Methanol) | Plasma | > 90% | < 15% | < 15% | [10] |
| Dried Blood Spot (Methanol/Water Extraction) | Blood | Global Recovery: 80-90% | < 13.4% | Not Reported | [5] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. zefsci.com [zefsci.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. nebiolab.com [nebiolab.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. restek.com [restek.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies - ProQuest [proquest.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
managing piperacillin-d5 stock solution stability and storage
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability and storage of piperacillin-d5 stock solutions. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your experiments.
Disclaimer
Data specifically detailing the stability of this compound in various laboratory solvents and conditions is limited. The information provided herein is compiled from manufacturer specifications for this compound, extensive stability data for the non-labeled parent compound piperacillin, and general best practices for handling deuterated compounds. Users should always consult the Certificate of Analysis and product datasheet provided by the manufacturer for their specific lot of this compound. When in doubt, performing an independent stability study is recommended.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
The solid form of this compound is stable for years when stored correctly. Proper storage is crucial to prevent degradation before it is even brought into solution.
Q2: What is the recommended solvent for preparing a this compound stock solution?
This compound is reported to be only slightly soluble in DMSO, ethanol, and methanol. The choice of solvent will depend on the requirements of your specific experimental system. For many applications, preparing a high-concentration initial stock in an organic solvent like DMSO is common, followed by further dilution into aqueous buffers or cell culture media for the final working solution. Always use anhydrous, high-purity solvents.
Q3: How should I store my this compound stock solution and for how long is it stable?
Stock solution stability is highly dependent on the solvent, concentration, and storage temperature. For maximum stability, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q4: Can I freeze my this compound stock solution? How many freeze-thaw cycles are safe?
Yes, freezing is the recommended method for long-term storage. However, repeated freeze-thaw cycles should be avoided as they can degrade the compound. It is best practice to aliquot the stock solution into single-use volumes. If repeated use from a single vial is necessary, limit freeze-thaw cycles to a maximum of three, though stability should be verified.
Q5: What are the visible signs of this compound degradation?
Visible signs of degradation in a stock solution can include the appearance of particulate matter or precipitation after thawing, or a change in color. Any solution that appears cloudy, discolored, or contains precipitates that do not redissolve upon gentle warming and vortexing should be discarded.
Q6: What is the primary degradation pathway for piperacillin?
The primary degradation pathway for piperacillin in aqueous solutions is the hydrolysis of the β-lactam ring. This process is pH-dependent, with degradation occurring more rapidly under alkaline conditions. This leads to the formation of inactive penicilloic acid derivatives. It is presumed that this compound follows the same degradation pathway.
Data Summary Tables
For clarity, the following tables summarize available stability data.
Table 1: Stability of Solid this compound
| Compound | Storage Temperature | Stability Duration | Source |
| This compound (Solid) | -20°C | ≥ 4 years | Cayman Chemical |
Table 2: Stability of this compound and Piperacillin Stock Solutions
| Compound | Solvent / Diluent | Storage Temperature | Stability Duration | Source / Notes |
| This compound | Not Specified | -80°C | Up to 6 months | MedChemExpress |
| This compound | Not Specified | -20°C | Up to 1 month | MedChemExpress (Protect from light) |
| Piperacillin | 0.9% NaCl or D5W | Room Temperature (20-25°C) | 24 hours | Pfizer, GlobalRPH |
| Piperacillin | 0.9% NaCl or D5W | Refrigerated (2-8°C) | 48 hours | Pfizer, GlobalRPH |
| Piperacillin | D5W | 4°C | Up to 35 days (after freeze/thaw) | C.J.H.P. |
| Piperacillin | 0.9% NaCl | 2-8°C | 7 days | Aarhus University Hospital |
| Piperacillin | Citrate-buffered Saline | 2-8°C | Up to 13 days | e-OPAT |
Troubleshooting Guide
Q: My experimental results are inconsistent. Could my this compound stock be the problem?
A: Yes, inconsistent results are a common symptom of stock solution degradation. If you suspect your stock solution is compromised, follow this troubleshooting workflow.
Q: I see a precipitate in my stock solution after thawing it. What should I do?
A: First, try to bring the solution back to room temperature and vortex it gently to see if the precipitate redissolves. Some compounds have lower solubility at colder temperatures. If it does not redissolve, it may be a sign of degradation or that the concentration is too high for the solvent. Do not use a solution with visible, undissolved particulate matter. It is safest to discard it and prepare a fresh stock.
Q: My stock solution has turned a yellowish color. Is it still usable?
A: No. A change in color is a strong indicator of chemical degradation. The solution should be discarded immediately, and a new stock should be prepared from the solid compound.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol outlines the general workflow for preparing and storing a stock solution to maximize its stability and longevity.
Protocol 2: Verifying Stock Solution Stability via HPLC
This protocol provides a general method for assessing the stability of your this compound stock solution over time using High-Performance Liquid Chromatography (HPLC), a widely used stability-indicating method.
Objective: To quantify the percentage of intact this compound remaining in a stock solution after storage under specific conditions.
Materials:
-
This compound stock solution
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 column)
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile and phosphate buffer)
-
Autosampler vials
Methodology:
-
Initial Analysis (T=0):
-
Prepare your this compound stock solution as described in Protocol 1.
-
Immediately after preparation, dilute a small amount of the stock to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system in triplicate.
-
Record the peak area of the this compound peak. This average peak area will serve as your 100% (T=0) reference.
-
-
Sample Storage:
-
Store your stock solution aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from storage.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Prepare a dilution identical to the one made at T=0.
-
Inject the sample in triplicate and record the average peak area.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at ~225 nm.
-
Note: These conditions are illustrative. The method must be developed and validated for your specific instrumentation and needs.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Average Peak Area at Time X / Average Peak Area at T=0) * 100
-
A common stability threshold is ≥90% of the initial concentration remaining.
-
By following these guidelines, researchers can ensure the reliability and reproducibility of their experimental results when working with this compound.
identifying and resolving piperacillin-d5 degradation products
Welcome to the technical support center for piperacillin-d5. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve potential degradation issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a deuterated analog of piperacillin, is susceptible to degradation primarily through hydrolysis and oxidation.[1][2] Hydrolysis involves the opening of the β-lactam ring and can be catalyzed by acidic or basic conditions.[2][3] Oxidation can also lead to the formation of various degradation products.[4] The impurities can form during synthesis, storage, or usage of piperacillin.[1]
Q2: What are the common degradation products of piperacillin?
A2: Common degradation products identified for piperacillin, and therefore expected for its deuterated analog, include various impurities. A known related substance is acetylated penicilloic acid.[5] A dimeric impurity, the penicilloic acid-piperacillin dimer, has also been identified.[5][6] In a study analyzing impurity spectra, eight known impurities were identified, including BP impurities A, B, C, D, E, and F, along with isomers of impurities B and C.[7] Additionally, eight previously unknown impurities were found, including isomers of piperacillin and various degradation products and dimers.[7]
Q3: How can I detect this compound and its degradation products in my samples?
A3: The most common analytical methods for detecting piperacillin and its impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques allow for the separation and identification of the parent compound and its various degradation products.[7]
Q4: My this compound solution appears to be degrading. What are the likely causes?
A4: Degradation of this compound solutions can be influenced by several factors:
-
pH: Both acidic and alkaline conditions can accelerate hydrolysis of the β-lactam ring.[3][4] Piperacillin is highly unstable in alkaline conditions.[4]
-
Temperature: Elevated temperatures can increase the rate of degradation.[8]
-
Presence of Oxidizing Agents: Oxidizing agents, such as hydrogen peroxide, can lead to rapid degradation.[4]
-
Metal Ions: Certain metal ions can catalyze the degradation of β-lactam antibiotics.[6]
-
Diluent: The choice of diluent can impact stability. For instance, using a citrate-buffered saline at pH 7 has been shown to significantly improve stability compared to 0.9% saline.[4]
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solutions within a stable range, avoiding strongly acidic or alkaline conditions. The use of buffers, such as citrate, can help maintain a neutral pH and reduce degradation.[4][6]
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2°C–8°C), to slow down degradation rates.[4]
-
Use of Chelating Agents: If metal ion contamination is a concern, the use of a chelating agent like EDTA could potentially counter catalytic degradation, although in some cases, a citrate buffer alone may be sufficient.[6]
-
Fresh Preparation: Prepare solutions fresh whenever possible and use them within their established stability window.[9]
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC/LC-MS chromatogram.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to see if they correspond to known piperacillin degradation products.
-
Perform Forced Degradation Studies: Subject a known standard of this compound to acidic, basic, oxidative, and thermal stress to intentionally generate degradation products.[4] This will help in confirming the identity of the unknown peaks in your experimental samples.
-
Review Sample Preparation and Storage: Evaluate the pH, temperature, and storage duration of your samples. Compare these against recommended stability guidelines.
-
Issue 2: Loss of this compound peak area/concentration over time.
-
Possible Cause: Instability and degradation of the analyte.
-
Troubleshooting Steps:
-
Evaluate Storage Conditions: Confirm that samples are being stored at the appropriate temperature and protected from light if necessary. Studies have shown that piperacillin/tazobactam solutions are stable for extended periods when stored at 2°C–8°C.[4]
-
Assess Solution pH: Measure the pH of your sample matrix. If it is outside the optimal stability range, consider adjusting the pH with a suitable buffer. The use of a citrate buffer has been shown to improve stability.[4]
-
Investigate Matrix Effects: Components of your sample matrix could be accelerating degradation. If possible, perform stability studies in a simpler matrix to identify potential interferences.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on Piperacillin
| Stress Condition | Reagent | Temperature | Duration | Piperacillin Degradation (%) | Reference |
| Acidic | 0.02 M Hydrochloric Acid | 30°C | 6 hours | 55% | [4] |
| Alkaline | 0.02 M Sodium Hydroxide | Room Temp | 3 minutes | 100% | [4] |
| Oxidative | 0.15% Hydrogen Peroxide | 30°C | 120 minutes | 100% | [4] |
Table 2: Example HPLC Method Parameters for Piperacillin Analysis
| Parameter | Condition | Reference |
| Column | C18 (4.6 x 250 mm, 5µm) | [10][11] |
| Mobile Phase | Methanol: 0.1% Orthophosphoric Acid in water (85:15) | [10][11] |
| Flow Rate | 0.7 ml/min | [10][11] |
| Detection Wavelength | 231 nm | [10] |
| Linearity Range | 16-80 µg/ml | [10][11] |
| Limit of Detection (LOD) | 0.258 µg/ml | [10][11] |
| Limit of Quantification (LOQ) | 0.784 µg/ml | [10][11] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.02 M hydrochloric acid.
-
Incubate the solution at 30°C.
-
Withdraw samples at regular intervals (e.g., every hour for 6 hours) and analyze by HPLC.[4]
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.02 M sodium hydroxide.
-
Keep the solution at room temperature.
-
Analyze immediately and at short intervals (e.g., every minute for 5 minutes) due to rapid degradation.[4]
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 0.15% hydrogen peroxide.
-
Incubate the solution at 30°C.
-
Withdraw samples at regular intervals (e.g., every 30 minutes for 2 hours) and analyze by HPLC.[4]
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a controlled temperature environment (e.g., 75°C).
-
Withdraw samples at regular intervals (e.g., every hour for 5 hours) and analyze by HPLC.[9]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms to identify and quantify the degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol outlines a typical reverse-phase HPLC method for the analysis of piperacillin and its degradation products.
-
Chromatographic System:
-
Standard Preparation:
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak areas of this compound and any observed degradation products.
-
Quantify the concentrations using the calibration curve generated from the standards.
-
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[10]
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
References
- 1. Piperacillin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Piperacillin - Wikipedia [en.wikipedia.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of impurity spectra in piperacillin sodium for injection...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jchr.org [jchr.org]
- 11. One moment, please... [jchr.org]
ensuring chromatographic separation of piperacillin from its metabolites with piperacillin-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of piperacillin from its key metabolites, utilizing piperacillin-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of piperacillin that I need to separate?
A1: The major metabolites of piperacillin in humans are desethylpiperacillin and desethylpiperacillin glucuronide.[1] It is crucial to ensure chromatographic separation of these metabolites from the parent drug, piperacillin, and the internal standard, this compound, for accurate quantification.
Q2: Why is this compound a suitable internal standard for this analysis?
A2: this compound is a stable, isotopically labeled version of piperacillin. It exhibits nearly identical chemical and physical properties to piperacillin, meaning it will have very similar chromatographic retention times and ionization efficiency in the mass spectrometer. This co-elution is advantageous as it helps to compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification of piperacillin.
Q3: What type of analytical column is recommended for this separation?
A3: A reversed-phase C18 column is the most commonly used and recommended stationary phase for the separation of piperacillin and its metabolites. Several validated methods have demonstrated successful separation using C18 columns of varying dimensions and particle sizes.[2][3]
Q4: What are the typical mass transitions (m/z) for piperacillin and this compound in an LC-MS/MS analysis?
A4: In positive ion mode electrospray ionization (ESI+), the typical multiple reaction monitoring (MRM) transitions are:
Troubleshooting Guide: Ensuring Chromatographic Separation
This guide addresses common issues encountered during the chromatographic separation of piperacillin, its metabolites, and this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for piperacillin and/or this compound | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample solvent mismatch with the mobile phase. | 1. Adjust the mobile phase pH. Piperacillin is an acidic compound, and a mobile phase pH around 3-5 can improve peak shape. 2. Replace the analytical column with a new one of the same type. 3. Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions. |
| Co-elution or poor resolution between piperacillin and its metabolites | 1. Inadequate mobile phase gradient. 2. Insufficiently selective stationary phase. 3. Inappropriate flow rate. | 1. Optimize the gradient elution profile. A shallower gradient with a slower increase in the organic solvent percentage can improve the separation of closely eluting compounds. 2. While C18 is standard, consider a C18 column with a different bonding chemistry or a phenyl-hexyl column for alternative selectivity. 3. Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can enhance resolution. |
| Shift in retention times for all analytes | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Leak in the HPLC system. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a consistent and stable temperature. 3. Check all fittings and connections for any signs of leaks. |
| Ghost peaks or extraneous peaks in the chromatogram | 1. Carryover from a previous injection. 2. Contaminated mobile phase or sample. 3. Degradation of piperacillin in the sample. | 1. Inject a blank solvent after a high-concentration sample to check for carryover. Implement a needle wash step in the autosampler method. 2. Use high-purity solvents and reagents for mobile phase and sample preparation. Filter all solutions before use. 3. Prepare samples fresh and keep them in a cooled autosampler to minimize degradation. Piperacillin can degrade to form products like piperacillin penicilloic acid, which may appear as extra peaks. |
Experimental Protocols
LC-MS/MS Method for the Quantification of Piperacillin
This protocol is a representative method for the analysis of piperacillin in biological matrices. Optimization may be required for specific applications and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Piperacillin | 518.2 | 143.2[2] |
| This compound | 523.2 | 148.2[2] |
| Desethylpiperacillin | To be determined empirically | To be determined empirically |
| Desethylpiperacillin glucuronide | To be determined empirically | To be determined empirically |
Note: The mass transitions for the metabolites need to be determined by infusing the respective standards into the mass spectrometer.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of piperacillin.
Logical Relationship for Troubleshooting Separation Issues
Caption: Troubleshooting logic for co-elution issues.
References
- 1. In vitro and in vivo determination of piperacillin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Piperacillin Quantification Using Piperacillin-d5
For researchers, scientists, and drug development professionals, the accurate quantification of piperacillin is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety. This guide provides a comparative overview of validated analytical methods for piperacillin using its deuterated internal standard, piperacillin-d5, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method Comparison: LC-MS/MS for Piperacillin Quantification
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical methods, as it effectively corrects for variability during sample preparation and analysis.[1] LC-MS/MS has emerged as the preferred technique for piperacillin quantification due to its high sensitivity, selectivity, and speed.[2][3]
Below is a summary of performance characteristics from a validated LC-MS/MS method, providing a benchmark for researchers developing or implementing similar assays.
| Parameter | Performance |
| Linearity Range | 0.25 - 352 mg/L[2] |
| 0.1 - 150 µg/mL[4] | |
| 0.5 - 100 µg/mL[5][6] | |
| Precision | Intra- and inter-day precision and accuracy within ±20%[4] |
| Accuracy | Results within acceptable limits according to US FDA guidelines[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[4] |
| 0.5 µg/mL[5] | |
| 0.25 mg/L[2] | |
| Internal Standard | This compound[1][2] |
Experimental Protocols
A detailed experimental protocol is crucial for the successful replication and validation of any analytical method. The following sections outline a typical workflow for the quantification of piperacillin in biological matrices using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of piperacillin from plasma or other biological fluids.[2][3]
-
To a small volume of the biological sample (e.g., 5 µL of plasma), add a larger volume of methanol (e.g., 125 µL) containing the internal standard, this compound.[2][3]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer a portion of the supernatant (e.g., 50 µL) and dilute it with the initial mobile phase (e.g., 500 µL of 10 mM ammonium bicarbonate in water).[2][3]
-
The diluted supernatant is then ready for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water or 0.1% Formic Acid in water.[2][7][8]
-
Elution: A gradient elution is used to separate piperacillin from other matrix components.
-
Flow Rate: A typical flow rate is around 0.4 - 0.5 mL/min.[3][8]
Tandem Mass Spectrometry (MS/MS)
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[2][3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]
-
MRM Transitions:
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical analytical workflow for piperacillin quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Guide to Inter-Laboratory Comparison of Piperacillin Quantification Utilizing Piperacillin-d5
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Look at Method Performance
The following table summarizes the quantitative performance data from various laboratories that have published validated methods for piperacillin quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with piperacillin-d5 as the internal standard. This allows for a side-by-side comparison of key analytical parameters.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linear Range (mg/L) | 0.25 - 352[1] | 0.5 - 500 | 0.5 - 32[2] |
| Lower Limit of Quantification (LLOQ) (mg/L) | 0.25[1] | 0.02[3][4] | 0.5[2] |
| Intra-day Precision (%CV) | < 15% | 9.98%[3][4] | < 20%[2] |
| Inter-day Precision (%CV) | < 15% | Not Reported | < 20%[2] |
| Accuracy/Bias (%) | Within ±15% | 91.45%[3][4] | < 20%[2] |
| Internal Standard | This compound[1] | This compound[5] | This compound[2] |
Experimental Protocols: A Detailed Methodological Overview
The following section details a representative experimental protocol for the quantification of piperacillin in human plasma using LC-MS/MS with this compound. This protocol is a composite of methodologies reported in the cited literature.[1][2]
Sample Preparation: Protein Precipitation
-
Step 1: To 100 µL of plasma sample, add 10 µL of an internal standard solution containing this compound in a methanol/water mixture.[2]
-
Step 2: Vortex the mixture to ensure homogeneity.
-
Step 3: Add 200 µL of methanol containing 0.1% formic acid to precipitate the plasma proteins.[2]
-
Step 4: Vortex the mixture vigorously for 15 seconds.
-
Step 5: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Step 6: Transfer the supernatant to a clean tube and dilute 1:4 with a mixture of water and 0.1% formic acid before injection into the LC-MS/MS system.[2]
Liquid Chromatography
-
Column: A C18 analytical column is typically used for separation.
-
Mobile Phase: A gradient elution is employed using two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.5 mL/min.[2]
-
Gradient: The gradient starts with a high percentage of mobile phase A, with a linear increase in mobile phase B over several minutes to elute piperacillin and this compound.
Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The MRM transitions monitored are:
-
Data Analysis: The peak area ratio of piperacillin to this compound is used to construct a calibration curve and quantify the piperacillin concentration in the unknown samples.
Mandatory Visualization: Workflow and Logical Relationships
The following diagrams illustrate the key workflows in piperacillin quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanded studies of piperacillin/tazobactam formulations: variations among branded product lots and assessment of 46 generic lots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variability in Content of Piperacillin and Tazobactam Injection - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards for Piperacillin Analysis: A Comparative Review
The Gold Standard: Why Piperacillin-d5 Excels in Quantitative Analysis
In the precise world of bioanalytical chemistry, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies, the accuracy of quantification is paramount. For the widely-used β-lactam antibiotic piperacillin, achieving reliable measurements in complex biological matrices like plasma or serum necessitates the use of an internal standard (IS). The gold standard for mass spectrometry-based assays is a stable isotope-labeled (SIL) version of the analyte itself. This compound, a deuterated analog of piperacillin, is purpose-built for this role, offering unparalleled advantages for accurate quantification.[1]
Stable isotope-labeled standards are considered the ideal choice because they share nearly identical chemical and physical properties with the unlabeled analyte. This means this compound behaves just like piperacillin during sample extraction, chromatography, and ionization in the mass spectrometer. By co-eluting with piperacillin, it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly precise and accurate results.
Alternative Internal Standards for Piperacillin Analysis
While this compound is the preferred choice, other compounds have been utilized in various analytical methods. The most common alternatives are other β-lactam antibiotics that are structurally similar but not identical to piperacillin. These include:
-
Sulbactam: A β-lactamase inhibitor often co-formulated with other penicillins. It has been used as an internal standard in methods quantifying both piperacillin and tazobactam.[2][3][4] However, it is important to note that in these studies, this compound was used for piperacillin, while sulbactam was used for tazobactam, highlighting the principle of using the most suitable IS for each analyte.
-
Nafcillin: Another penicillin-class antibiotic. One study on the long-term stability of piperacillin utilized nafcillin as the internal standard in an HPLC-UV method.[5]
-
Penicillin G: This foundational penicillin has also been employed as an internal standard in HPLC-based methods for piperacillin analysis.[6][7]
The primary drawback of these alternative standards is that their physicochemical properties are not identical to piperacillin. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, potentially resulting in incomplete correction for analytical variability and reduced accuracy compared to a SIL IS.
Comparative Performance Data
The superiority of this compound is evident in the validation data from numerous LC-MS/MS methods. Below is a summary of performance characteristics from studies utilizing this compound and other internal standards.
| Parameter | This compound as Internal Standard | Alternative Internal Standards (e.g., Penicillin G) |
| Linearity Range | 0.25 - 352 mg/L[3][4], 1 - 130 mg/L[8] | 2.0 - 200.0 µg/ml[6] |
| Correlation Coefficient (r²) | >0.99[8] | >0.99[6] |
| Intra-day Precision (%CV) | 1.62 – 12.3%[8] | Within 15%[6] |
| Inter-day Precision (%CV) | 1.62 – 12.3%[8] | Within 15%[6] |
| Accuracy / Bias (%) | -19.6 to 11.8%[8] | Within 15%[6] |
| Matrix Effect | Minimal and compensated by co-eluting IS. | Potential for uncorrected matrix effects due to differing chromatographic behavior. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical performance. Below are representative protocols for piperacillin analysis using this compound.
Protocol 1: LC-MS/MS Analysis in Human Plasma and Pleural Fluid[3][4]
-
Sample Preparation:
-
Take 5 µL of the sample (plasma or pleural fluid).
-
Add 125 µL of methanol containing the internal standards (this compound for piperacillin and sulbactam for tazobactam).
-
Vortex and centrifuge the mixture.
-
Dilute 50 µL of the resulting supernatant with 500 µL of the mobile phase (10 mM ammonium bicarbonate in water).
-
Transfer the final solution to an autosampler vial for injection.
-
-
Liquid Chromatography:
-
Column: Acquity BEH C-18.
-
Mobile Phase: Gradient elution using 10 mmol/L ammonium bicarbonate in water and methanol.
-
-
Mass Spectrometry (Tandem MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode for piperacillin.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Piperacillin: m/z 518.2 → 143.2.
-
This compound: m/z 523.2 → 148.2.
-
-
Protocol 2: LC-MS/MS Analysis in Human Serum[8]
-
Sample Preparation:
-
Perform protein precipitation using acetonitrile containing the internal standard mix ([2H5]-PIP).
-
-
Liquid Chromatography:
-
Column: C18 column (50x2.1mm, 1.9µm particle size).
-
Mobile Phase: Gradient elution.
-
Run Time: 3.5 minutes.
-
-
Mass Spectrometry (Tandem MS):
-
Ionization Mode: ESI, Positive Mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Piperacillin: m/z 518.1 → 115.0/143.0.
-
-
Visualizing Workflows and Concepts
To better illustrate the processes and principles discussed, the following diagrams were generated using Graphviz.
Caption: Standard workflow for piperacillin quantification using an internal standard.
Caption: Logical comparison of an ideal vs. a non-ideal internal standard.
Caption: Mechanism of action for piperacillin leading to bacterial cell death.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in piperacillin quantification, this compound is the unequivocally superior internal standard. Its use in LC-MS/MS methods is well-documented and validated according to stringent regulatory guidelines.[3][4] The stable isotope-labeled analog perfectly mimics the behavior of piperacillin throughout the analytical process, providing robust correction for potential sources of error like matrix effects and ionization suppression.
While alternatives such as other penicillin-class antibiotics have been used, particularly in less sensitive HPLC-UV methods, they do not offer the same level of reliability. These structural analogs may have different chromatographic retention times, extraction efficiencies, and ionization responses, which can compromise the accuracy of the results. Therefore, for all quantitative bioanalytical applications demanding high fidelity, this compound should be the internal standard of choice.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Drug Monitoring of Piperacillin and Tazobactam by RP-HPLC of Residual Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Extended-Infusion Piperacillin-Tazobactam in Hospitalized Patients with Nosocomial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Performance of Piperacillin-d5 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of piperacillin-d5, a deuterated stable isotope of piperacillin, when used as an internal standard for the quantification of piperacillin in various biological matrices. The information presented is compiled from peer-reviewed studies and is intended to assist researchers in developing and validating robust bioanalytical methods.
Executive Summary
This compound is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of piperacillin in biological samples. Its use helps to correct for variability in sample preparation and instrument response. This guide summarizes the performance characteristics of this compound in key biological matrices—plasma, pleural fluid, and urine—and provides detailed experimental protocols.
Data Presentation: Performance Metrics of this compound
The following tables summarize the quantitative performance data of analytical methods using this compound as an internal standard in different biological matrices. These metrics are crucial for assessing the reliability and suitability of the methods for pharmacokinetic and therapeutic drug monitoring studies.
Table 1: Performance Characteristics in Human Plasma
| Parameter | Reported Values | Citation |
| Linearity Range (Piperacillin) | 0.25 - 352 mg/L | [1][2][3] |
| 0.5 - 500 µg/mL | [1] | |
| 1 - 130 mg/L | [4] | |
| Lower Limit of Quantification (LLOQ) (Piperacillin) | 0.25 mg/L | [1][2][3] |
| 0.5 µg/mL | [1] | |
| 0.013 mg/L | [4] | |
| 0.02 mg/L | [5][6] | |
| Intra-day Precision (%CV) | < 15% | [1] |
| 1.62 - 12.3% | [4] | |
| Inter-day Precision (%CV) | < 15% | [1] |
| 1.62 - 12.3% | [4] | |
| Accuracy | Within 15% of nominal values | [1] |
| -19.6 to 11.8% | [4] | |
| Recovery (Piperacillin) | 59.01% - 73.54% | [5] |
| Matrix Effect | < 6% | [5][6] |
Table 2: Performance Characteristics in Other Human Biological Matrices
| Biological Matrix | Linearity Range (Piperacillin) | LLOQ (Piperacillin) | Precision (%CV) | Accuracy | Citation |
| Pleural Fluid | 0.25 - 352 mg/L | 0.25 mg/L | < 15% | Within 15% | [1][2][3] |
| Urine | Not Specified | 0.485 µg/mL | 2.7% (at LLOQ) | Within 20% at LLOQ | [7] |
Table 3: Performance in Rat Plasma and Tissues
| Biological Matrix | Sample Volume | Internal Standard Concentration | Citation |
| Rat Plasma | 5 µL | Variable | [8] |
| Rat Tissue Homogenates | 50 - 100 µL | Variable | [8] |
Experimental Protocols
The following sections detail the typical methodologies employed in the analysis of piperacillin using this compound as an internal standard.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly used for extracting piperacillin and this compound from biological matrices.
-
Aliquoting : Transfer a small volume (e.g., 5 µL to 100 µL) of the biological sample (plasma, pleural fluid, or urine) into a clean microcentrifuge tube.[1][2][3][8][9]
-
Addition of Internal Standard : Add a specific volume of a working solution of this compound in an organic solvent (e.g., methanol or acetonitrile).[1][2][3][9]
-
Precipitation : Add a larger volume of cold organic solvent (e.g., methanol or acetonitrile), often containing 0.1% formic acid, to precipitate proteins.[8][9]
-
Vortexing and Centrifugation : Vortex the mixture thoroughly for about 15 seconds and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][2][3][9]
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube or a well plate for subsequent dilution or direct injection into the LC-MS/MS system.[1][2][3]
-
Dilution : The supernatant may be further diluted with mobile phase or a specific buffer before analysis.[1][2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column : A C18 reversed-phase column is typically used for separation (e.g., Acquity BEH C-18).[1][2][3]
-
Mobile Phase : A gradient elution is commonly employed with a combination of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium bicarbonate) and an organic phase (e.g., methanol or acetonitrile).[1][2][3][8][9]
-
Flow Rate : A typical flow rate is around 0.5 mL/min.[9]
-
Run Time : The total run time is generally short, often under 5 minutes.[4]
Mass Spectrometry Conditions:
-
Ionization : Electrospray ionization (ESI) in positive mode is used for the detection of piperacillin and this compound.[1][2][3]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][2][3]
-
MRM Transitions :
Mandatory Visualizations
Experimental Workflow for this compound Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Battle: Protein Precipitation vs. Solid-Phase Extraction for Piperacillin Analysis in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of piperacillin in biological samples is paramount for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring. The critical first step in this analytical process is sample preparation, a procedure designed to remove interfering substances from the complex biological matrix. Two of the most common techniques employed for this purpose are protein precipitation (PPT) and solid-phase extraction (SPE). This guide provides an objective comparison of these two methods for piperacillin analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your analytical needs.
The choice between PPT and SPE can significantly impact the reliability, sensitivity, and throughput of the final analytical method. While protein precipitation is lauded for its simplicity and speed, solid-phase extraction is often favored for its superior cleanup, leading to reduced matrix effects and potentially better sensitivity. This comparison will delve into the practical aspects and performance metrics of each technique when applied to the analysis of piperacillin.
Quantitative Performance: A Comparative Overview
To facilitate a direct comparison, the following table summarizes key performance metrics for both protein precipitation and solid-phase extraction in the context of piperacillin analysis. The data presented is a synthesis of findings from various published studies.
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Recovery | Generally lower and more variable | Typically higher and more consistent[1] |
| Matrix Effect | Higher potential for ion suppression/enhancement[2] | Generally lower due to more effective removal of interfering phospholipids and other matrix components[2] |
| Precision (%RSD) | Intra-day and inter-day precision are generally acceptable, but can be influenced by matrix variability | Often demonstrates excellent intra-day and inter-day precision (e.g., ≤6%)[3] |
| Accuracy (%Bias) | Can be affected by matrix effects, potentially leading to lower accuracy | Typically high, with accuracy values often falling within the range of 97.0-108.0%[1] |
| Lower Limit of Quantification (LLOQ) | May be higher due to background noise from the matrix | Often lower, allowing for more sensitive detection of piperacillin[3] |
| Throughput | High-throughput, simple and fast procedure | Can be more time-consuming, although automation is possible |
| Cost per Sample | Low | Higher, due to the cost of SPE cartridges/plates |
| Method Development | Minimal method development required | Requires more extensive method development and optimization |
Experimental Workflows: A Visual Guide
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for both protein precipitation and solid-phase extraction for piperacillin analysis.
References
- 1. Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and rapid RP-HPLC method for the simultaneous determination of piperacillin and tazobactam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Piperacillin: Deuterated vs. Non-Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the use of deuterated and non-deuterated internal standards in the pharmacokinetic analysis of piperacillin. The selection of an appropriate internal standard is a critical decision in bioanalytical method development, directly impacting the reliability and accuracy of pharmacokinetic data. This document summarizes key performance data from published studies, details experimental protocols, and offers insights into the advantages of employing stable isotope-labeled standards.
The Critical Role of Internal Standards in Pharmacokinetics
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is essential to correct for the variability inherent in sample preparation and the analytical process. An ideal IS mimics the analyte's behavior throughout extraction, chromatography, and ionization, thereby ensuring accurate quantification. The two primary choices for an IS are a stable isotope-labeled (deuterated) version of the analyte or a structurally similar but non-isotopically labeled (non-deuterated) compound.
Deuterated standards, such as piperacillin-d5, are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, piperacillin.[1][2] This close similarity allows them to effectively compensate for matrix effects, which are a major source of variability in bioanalytical assays.[1][2] Non-deuterated standards, while often more readily available and less expensive, may not co-elute or ionize identically to the analyte, potentially leading to less accurate and precise results.[3]
Comparative Analysis of Bioanalytical Method Validation
The following tables summarize the validation parameters from studies employing either deuterated (this compound) or non-deuterated internal standards for the quantification of piperacillin in human plasma. These parameters, including precision, accuracy, and linearity, are key indicators of a bioanalytical method's performance and reliability.
Table 1: Method Validation Parameters with Deuterated Internal Standard (this compound)
| Parameter | Result | Reference |
| Linearity Range | 0.25–352 mg/L | --INVALID-LINK--[1] |
| Correlation Coefficient (r²) | >0.99 | --INVALID-LINK--[1] |
| Intra-day Precision (%CV) | <15% | --INVALID-LINK--[1] |
| Inter-day Precision (%CV) | <15% | --INVALID-LINK--[1] |
| Accuracy (%Bias) | Within ±15% | --INVALID-LINK--[1] |
| Lower Limit of Quantification (LLOQ) | 0.25 mg/L | --INVALID-LINK--[1] |
Table 2: Method Validation Parameters with Non-Deuterated Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 0.6–100 µg/ml | --INVALID-LINK--[3] |
| Correlation Coefficient (r²) | >0.99 | --INVALID-LINK--[3] |
| Intra-day Precision (%CV) | 1.8 - 10.1% | --INVALID-LINK--[3] |
| Inter-day Precision (%CV) | 4.9 - 11.2% | --INVALID-LINK--[3] |
| Accuracy (%Bias) | -11.4 to 10.0% | --INVALID-LINK--[3] |
| Lower Limit of Quantification (LLOQ) | 0.6 µg/ml | --INVALID-LINK--[3] |
While both methods demonstrate acceptable performance according to regulatory guidelines, the use of a deuterated internal standard is generally associated with higher precision and accuracy due to its ability to better compensate for analytical variability.
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited studies for the quantification of piperacillin in human plasma.
Method Using Deuterated Internal Standard (this compound)
-
Sample Preparation:
-
To 5 µL of plasma or pleural fluid, add 125 µL of methanol containing the internal standards, this compound and sulbactam.[1]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples.[1]
-
Dilute 50 µL of the supernatant with 500 µL of the aqueous mobile phase.[1]
-
Transfer the final mixture to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: Acquity BEH C18 column.[2]
-
Mobile Phase: A gradient of 10 mmol/L ammonium bicarbonate in water and methanol.[2]
-
Ionization: Electrospray ionization (ESI) in positive mode for piperacillin and this compound.[2]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) was used for quantification.[2]
-
Method Using Non-Deuterated Internal Standard
-
Sample Preparation (Dried Blood Spot):
-
Spot 20 µL of whole blood onto a filter paper card.[3]
-
Allow the spots to dry completely.
-
Punch out a 3-mm disc from the dried blood spot.
-
Extract the disc with a methanol:water solution containing the internal standard.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: Kinetex C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Ionization: Electrospray ionization (ESI) in positive mode for piperacillin and the internal standard.[3]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) was used for quantification.[3]
-
Piperacillin transition: m/z 518.1 → 359.1.
-
Internal Standard (a structural analog): Specific transition for the chosen analog.
-
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for pharmacokinetic analysis of piperacillin using both deuterated and non-deuterated internal standards.
Caption: Comparative workflow for piperacillin pharmacokinetic analysis.
Pharmacokinetic Parameters of Piperacillin
The following tables present pharmacokinetic parameters of piperacillin from studies that utilized either a deuterated or non-deuterated internal standard.
Disclaimer: A direct comparison of the pharmacokinetic parameters between these studies is not recommended. The observed values are influenced by various factors including the study population (e.g., healthy volunteers vs. critically ill patients), dosing regimen, and underlying patient conditions. The purpose of presenting this data is to provide context for the types of pharmacokinetic outcomes that are determined using these analytical methods.
Table 3: Piperacillin Pharmacokinetic Parameters from a Study Using a Deuterated Internal Standard
| Parameter | Value (Mean ± SD) | Patient Population | Reference |
| Cmax (mg/L) | 146.8 ± 10.6 | Healthy young adults | --INVALID-LINK--[4] |
| t1/2 (h) | 1.81 ± 0.13 | Healthy young adults | --INVALID-LINK--[4] |
| Vdss (L/kg) | 0.337 ± 0.027 | Elderly subjects | --INVALID-LINK--[4] |
| ClT (ml/min/kg) | 2.90 ± 0.25 | Elderly subjects | --INVALID-LINK--[4] |
Table 4: Piperacillin Pharmacokinetic Parameters from Studies Using Non-Deuterated Internal Standards
| Parameter | Value (Mean ± SD or Range) | Patient Population | Reference |
| Clearance (L/h) | 5.37 | Critically ill patients with sepsis | --INVALID-LINK-- |
| Volume of Distribution (V1, L) | 9.35 | Critically ill patients with sepsis | --INVALID-LINK-- |
| Half-life (h) | Not explicitly stated | Critically ill patients with sepsis | --INVALID-LINK-- |
Conclusion
The use of a deuterated internal standard, such as this compound, is the recommended best practice for the bioanalysis of piperacillin in pharmacokinetic studies. The near-identical physicochemical properties of the deuterated IS to the analyte ensure more effective compensation for matrix effects and other sources of analytical variability, leading to more accurate and precise data. While methods using non-deuterated internal standards can be validated to meet regulatory requirements, they may be more susceptible to analytical inaccuracies.
For drug development professionals and researchers, the investment in a deuterated internal standard can significantly enhance the quality and reliability of pharmacokinetic data, providing a more solid foundation for critical decisions in the drug development pipeline. The choice of internal standard is a fundamental aspect of bioanalytical method development that should be carefully considered to ensure the generation of robust and defensible pharmacokinetic results.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Piperacillin-d5: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including deuterated pharmaceutical compounds like Piperacillin-d5. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). Individuals with a known hypersensitivity to penicillin or other allergens should avoid contact with this substance.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[1][2]
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the eyelids.[1]
-
Inhalation: Move to a well-ventilated area. If breathing difficulties occur, seek medical attention.[3]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[2]
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[1] Drain disposal is not a recommended method for this compound.[1]
Step 1: Waste Identification and Segregation
All materials contaminated with this compound, including stock solutions, unused product, and contaminated labware (e.g., pipette tips, vials), should be treated as hazardous chemical waste. This waste must be segregated from non-hazardous and other types of waste, such as biohazardous or radioactive materials.[4]
Step 2: Containerization and Labeling
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred for storing chemical waste.[5] The container must have a secure screw-top cap and be kept closed except when adding waste.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound". The label should also include the date when the first waste was added to the container.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6] The SAA should be inspected weekly for any signs of leakage.[6]
Step 4: Disposal of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the container three times with a suitable solvent (such as water or ethanol) that can dissolve this compound.[7]
-
Collect First Rinse: The first rinseate must be collected and disposed of as hazardous chemical waste along with other this compound waste.[4][7]
-
Subsequent Rinses: The second and third rinses can typically be disposed of down the drain with copious amounts of water, provided they comply with local wastewater regulations.[4]
-
Deface Label: Before discarding the rinsed container, deface or remove the original chemical label.[7]
Step 5: Arranging for Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[5][7] Do not transport hazardous waste outside of the laboratory yourself.[7]
Quantitative Data Summary
| Waste Type | Container Requirement | Disposal Method |
| Solid this compound Waste (e.g., unused powder, contaminated weigh boats) | Labeled, sealed, compatible hazardous waste container | Collection by EHS or licensed contractor |
| Liquid this compound Waste (e.g., solutions, first rinseate) | Labeled, sealed, compatible hazardous waste container | Collection by EHS or licensed contractor |
| Contaminated Sharps (e.g., needles, broken glass) | Puncture-resistant sharps container labeled as hazardous waste | Collection by EHS or licensed contractor |
| Empty, Triple-Rinsed Containers | Regular trash receptacle | Standard waste disposal |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. piramalcriticalcare.us [piramalcriticalcare.us]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling Piperacillin-d5
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of Piperacillin-d5.
This document provides immediate and essential safety protocols and logistical plans for the handling of this compound. The following step-by-step guidance is designed to ensure the safety of laboratory personnel and the integrity of research by outlining necessary personal protective equipment (PPE), operational procedures, and waste disposal methods.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction. It is also harmful if swallowed or inhaled.[1] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free nitrile gloves meeting ASTM D6978 standards. The outer glove should be worn over the gown cuff. | Prevents skin contact and allergic reactions. Double-gloving provides an additional barrier. Powder-free gloves are recommended to avoid aerosolization of the compound. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body from contamination. Cuffs should be tucked under the inner glove to ensure no skin is exposed. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential to prevent inhalation of the powdered compound, which can cause respiratory sensitization. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects the eyes from dust particles and potential splashes. |
| Head and Foot Protection | Disposable head/hair and shoe covers. | Minimizes the risk of contamination of the work area and personal clothing. |
Operational Plan: A Step-by-Step Guide for Safe Handling
This section details the procedural workflow for handling this compound, from receiving the compound to its use in experimental settings.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (at a minimum, gloves) before opening the shipping container.
-
If there is any evidence of a spill, follow spill cleanup procedures immediately.
-
Verify the product information against the order specifications.
2. Preparation of the Work Area:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Cover the work surface with disposable, absorbent bench paper.
-
Ensure that a dedicated waste container for hazardous chemical waste is readily accessible within the work area.
3. Weighing and Aliquoting:
-
Wear full PPE as specified in Table 1.
-
Use a dedicated set of spatulas and weighing boats for handling this compound.
-
Handle the compound gently to avoid creating airborne dust.
-
Close the primary container tightly immediately after use.
4. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to minimize aerosolization.
-
If sonication is required, ensure the vial is securely capped.
-
Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing full PPE, cover the spill with an absorbent material.
-
Gently collect the absorbed material and contaminated items into a designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution, followed by a final rinse.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and weighing boats, must be disposed of in a clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour solutions down the drain.
-
Empty Containers: The original product vial should be disposed of as hazardous waste.
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key stages and safety precautions for the operational handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
